Tubastatin A hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.ClH/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;/h2-9,25H,10-13H2,1H3,(H,21,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTSJTWIMOGKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310693-92-5 | |
| Record name | Tubastatin A hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310693925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TUBASTATIN A HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHCM2AYJVX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tubastatin A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubastatin A hydrochloride is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase.[1][2][3] Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm.[4] This cytoplasmic localization means that HDAC6's primary substrates are non-histone proteins, making it a unique target for therapeutic intervention in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: Selective HDAC6 Inhibition
This compound exerts its effects through the direct inhibition of the enzymatic activity of HDAC6.[1] It contains a hydroxamic acid group that chelates the zinc ion within the active site of HDAC6, thereby preventing the deacetylation of its substrates.[5] The selectivity of Tubastatin A for HDAC6 over other HDAC isoforms is a key feature, minimizing off-target effects.[6]
Quantitative Inhibition Data
The inhibitory activity of this compound against various HDAC isoforms has been quantified in numerous studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC1 | Reference(s) |
| HDAC6 | 15 | 1093-fold | [7] |
| HDAC1 | 16,400 | 1 | [7] |
| HDAC8 | 854 | ~19-fold | [8] |
| Other Isoforms | >10,000 | >1000-fold | [6] |
Table 1: Inhibitory activity of this compound against various HDAC isoforms.
Downstream Cellular Effects
The inhibition of HDAC6 by Tubastatin A leads to the hyperacetylation of its downstream substrates, triggering a cascade of cellular events.
Modulation of Microtubule Dynamics via α-Tubulin Hyperacetylation
The most well-characterized substrate of HDAC6 is α-tubulin.[9] HDAC6 deacetylates α-tubulin at lysine-40, a post-translational modification that influences microtubule stability and function. By inhibiting HDAC6, Tubastatin A leads to the accumulation of acetylated α-tublin.[10] This hyperacetylation results in:
-
Increased Microtubule Stability: Acetylated microtubules are more resistant to depolymerization.[11]
-
Enhanced Microtubule-Based Transport: The acetylation of α-tubulin promotes the binding and processivity of motor proteins like kinesin and dynein, facilitating the transport of cellular cargo, including mitochondria and vesicles containing neurotrophic factors such as BDNF.[12][13][14] This is particularly relevant in neurodegenerative diseases where axonal transport is often impaired.
Regulation of Protein Quality Control and Autophagy
HDAC6 plays a crucial role in the cellular response to misfolded proteins. It binds to ubiquitinated protein aggregates and facilitates their transport along microtubules to be degraded via autophagy (a process known as the aggresome pathway). Tubastatin A, by inhibiting HDAC6, modulates this process. Specifically, it has been shown to:
-
Promote Autophagy: In some contexts, HDAC6 inhibition by Tubastatin A can enhance autophagic flux, leading to the clearance of toxic protein aggregates.[15][16] This is a proposed mechanism for its neuroprotective effects in models of Parkinson's and Alzheimer's disease.[17]
-
Modulate Chaperone-Mediated Autophagy: Tubastatin A can upregulate key components of chaperone-mediated autophagy, such as Hsc70 and LAMP2A.[17]
-
Influence the Unfolded Protein Response (UPR): In cancer models, Tubastatin A can reverse tolerance to endoplasmic reticulum (ER) stress, sensitizing cells to apoptosis.[18]
Impact on Cell Migration and Cytoskeletal Remodeling
HDAC6 deacetylates several other proteins involved in cytoskeletal dynamics and cell motility, including:
-
HSP90 (Heat Shock Protein 90): Deacetylation of HSP90 by HDAC6 is important for its chaperone activity. Inhibition by Tubastatin A leads to HSP90 hyperacetylation, which can disrupt its function and lead to the degradation of its client proteins, many of which are oncoproteins.[19][20]
-
Cortactin: This actin-binding protein is involved in cell migration and invasion. HDAC6-mediated deacetylation of cortactin is required for its proper function. Tubastatin A-induced hyperacetylation of cortactin can impair its ability to bind F-actin, thereby reducing cell motility.[21][22][23]
Involvement in Cellular Signaling Pathways
The effects of Tubastatin A extend to the modulation of several key signaling pathways implicated in cell survival, proliferation, and differentiation.
-
Sonic Hedgehog (Hh) Pathway: In glioblastoma cells, Tubastatin A has been shown to downregulate the Hh pathway, which is often aberrantly activated in cancer.[10]
-
Notch Signaling: HDAC6 inhibition can lead to a reduction in the levels of the Notch1 receptor, a key player in cell fate decisions and tumorigenesis.
-
Wnt/β-catenin Pathway: Recent studies suggest that HDAC6 can modulate the Wnt signaling pathway through its interaction with GSK-3β.
-
MAPK/ERK and PI3K/Akt/GSK-3β Pathways: Tubastatin A has been shown to activate ERK and Akt/GSK-3β signaling pathways, which are involved in cell survival and neuroprotection.[4]
-
p53 Pathway: Gene expression analyses have indicated that Tubastatin A treatment can lead to an increase in the expression of genes related to the p53 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro HDAC6 Enzymatic Assay (Fluorogenic)
This assay quantifies the enzymatic activity of HDAC6 and the inhibitory potential of compounds like Tubastatin A.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the recombinant HDAC6 enzyme to each well (except for no-enzyme controls).
-
Add the Tubastatin A dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer contains a broad-spectrum HDAC inhibitor (Trichostatin A) to halt the reaction and a protease (trypsin) to cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for fluorophore development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of Tubastatin A and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of α-Tubulin Acetylation
This technique is used to detect the level of acetylated α-tubulin in cells following treatment with Tubastatin A.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Mouse anti-acetylated α-tubulin (e.g., clone 6-11B-1)
-
Mouse or rabbit anti-α-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total α-tubulin as a loading control.
-
Quantify the band intensities using densitometry software and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate due to its potent and selective inhibition of HDAC6. Its mechanism of action is centered on the hyperacetylation of cytoplasmic proteins, most notably α-tubulin, which leads to profound effects on microtubule-dependent processes, protein quality control, and cell motility. Furthermore, its ability to modulate key signaling pathways highlights its potential in a wide range of diseases. The experimental protocols detailed herein provide a foundation for the continued investigation of Tubastatin A and the broader role of HDAC6 in cellular physiology and pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes – ScienceOpen [scienceopen.com]
- 3. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Axonal Transport Defect in Gigaxonin Deficiency Rescued by Tubastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A novel HDAC6 inhibitor Tubastatin A: Controls HDAC6-p97/VCP-mediated ubiquitination-autophagy turnover and reverses Temozolomide-induced ER stress-tolerance in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. embopress.org [embopress.org]
- 21. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 23. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tubastatin A Hydrochloride: A Core Focus on HDAC6 Inhibition
This technical guide provides a comprehensive overview of this compound, a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). We will delve into its mechanism of action, biochemical activity, and its role as a critical tool in preclinical research, particularly in the fields of neurodegenerative disease and oncology. This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex biological pathways influenced by this compound.
Core Properties of this compound
Tubastatin A is a rationally designed HDAC6 inhibitor featuring a tetrahydro-γ-carboline cap and a phenylhydroxamate group for zinc-binding.[1] Its structure confers high selectivity and potency.
| Property | Data | Reference |
| Chemical Name | N-Hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]benzamide hydrochloride | [2] |
| Molecular Formula | C₂₀H₂₁N₃O₂·HCl | |
| Molecular Weight | 371.86 g/mol | |
| CAS Number | 1310693-92-5 | |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming | |
| Storage | Store at -20°C |
Mechanism of Action: Selective HDAC6 Inhibition
HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase containing two catalytic domains.[1] It plays a crucial role in regulating cellular processes by deacetylating non-histone proteins. Tubastatin A exerts its effects by binding to the catalytic active site of HDAC6, preventing the deacetylation of its substrates.[3]
The primary and most studied substrate of HDAC6 is α-tubulin.[1] By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin on the lysine 40 (K40) residue.[1][4] This modification is critical for microtubule stability and dynamics, enhancing intracellular trafficking and axonal transport, which are often impaired in neurodegenerative diseases.[1][5]
Beyond α-tubulin, Tubastatin A-mediated HDAC6 inhibition also affects other key proteins:
-
Peroxiredoxin (Prx): Inhibition of HDAC6 prevents the deacetylation of Prx1, preserving its peroxide-reducing activity and thus protecting cells from oxidative stress.[4]
-
Heat Shock Protein 90 (HSP90): HDAC6 regulates the chaperone function of HSP90. Inhibition can modulate the cellular stress response.
-
Cortactin: Involved in actin cytoskeleton dynamics and cell motility.
Caption: Mechanism of Tubastatin A action on HDAC6 and key substrates.
Quantitative Data: Potency and Selectivity
Tubastatin A is distinguished by its high potency against HDAC6 and remarkable selectivity over other HDAC isoforms, particularly the Class I HDACs. This selectivity is crucial for minimizing off-target effects, a common issue with pan-HDAC inhibitors that can lead to toxicity.[6]
Table 1: IC₅₀ Values of Tubastatin A against HDAC Isoforms
| HDAC Isoform | IC₅₀ Value | Selectivity vs. HDAC6 | Reference(s) |
| HDAC6 | 15 nM (0.015 µM) | - | [2][7][8][9] |
| HDAC1 | 16.4 µM | ~1093-fold | [2][8] |
| HDAC8 | 854 nM (0.854 µM) | ~57-fold | [2][7] |
| Other Isoforms | >16 µM | >1000-fold | [7][8][10] |
Key Signaling Pathways and Therapeutic Implications
HDAC6 inhibition by Tubastatin A modulates several critical signaling pathways implicated in disease, making it a valuable agent for therapeutic exploration.
Neuroprotection and Axonal Transport
In many neurodegenerative diseases like Alzheimer's, Parkinson's, and Charcot-Marie-Tooth disease, axonal transport is impaired.[1][11] By increasing α-tubulin acetylation, Tubastatin A enhances the stability of microtubule tracks, facilitating the transport of essential cargoes like mitochondria and neurotrophic factors (e.g., BDNF).[5][12][13] This restoration of transport is a key neuroprotective mechanism.
References
- 1. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Class II HDACs | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. HDAC6 inhibition by tubastatin A is protective against oxidative stress in a photoreceptor cell line and restores visual function in a zebrafish model of inherited blindness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. exchemistry.com [exchemistry.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
Tubastatin A Hydrochloride: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubastatin A hydrochloride is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that primarily functions in the cytoplasm.[1][2] Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins, including α-tubulin, cortactin, and HSP90.[2][3] This cytoplasmic localization and substrate specificity make HDAC6 a compelling therapeutic target for neurodegenerative diseases, where cellular processes such as axonal transport, protein aggregation, and microtubule stability are often impaired.[4][5] Tubastatin A's high selectivity for HDAC6 over other HDAC isoforms minimizes the potential for off-target effects, making it a valuable tool for investigating the specific roles of HDAC6 in neuronal health and disease.[1][6] This guide provides an in-depth overview of Tubastatin A's mechanism of action, key experimental data, and detailed protocols for its use in neurodegenerative disease research.
Mechanism of Action and Signaling Pathway
Tubastatin A exerts its neuroprotective effects primarily through the inhibition of HDAC6's deacetylase activity. This leads to the hyperacetylation of its substrates, most notably α-tubulin at the lysine 40 (K40) residue.[3] The acetylation of α-tubulin is a critical post-translational modification that enhances microtubule stability and flexibility.[7][8] Stable microtubules serve as essential tracks for axonal transport, the process by which mitochondria, synaptic vesicles, and other vital cargoes are moved along the length of axons.[9] In many neurodegenerative disorders, axonal transport is disrupted, leading to energy deficits, accumulation of toxic protein aggregates, and ultimately, neuronal death.[5][9]
By increasing α-tubulin acetylation, Tubastatin A promotes the binding of motor proteins like kinesin and dynein to microtubules, thereby restoring or enhancing axonal transport.[5] This improved transport helps to clear pathogenic protein aggregates, such as amyloid-β and hyperphosphorylated tau in Alzheimer's disease, and mutant huntingtin in Huntington's disease, and ensures the proper distribution of mitochondria to meet the high energy demands of neurons.[10][11][12]
Beyond its effects on microtubules, HDAC6 inhibition by Tubastatin A has been shown to influence other cellular pathways relevant to neurodegeneration, including autophagy and the cellular stress response.[6][10]
Below is a diagram illustrating the core signaling pathway affected by Tubastatin A.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Potency
| Parameter | Value | Cell Line / Assay Condition | Reference |
| HDAC6 IC50 | 15 nM | Cell-free assay | [1][6] |
| 1.32 µM | Pan-HDAC inhibition assay | [13] | |
| HDAC8 IC50 | ~855 nM | Cell-free assay (57-fold less selective than HDAC6) | [6][14] |
| Other HDACs IC50 | >15,000 nM | Cell-free assay (>1000-fold selective) | [6] |
| EC50 (α-tubulin acetylation) | 0.145 µM | N2a cells | [4] |
| EC50 (HCV replicon suppression) | 0.3 µM | --- | [15] |
| Neuroprotection | Dose-dependent (starting at 5 µM) | Primary cortical neurons (homocysteic acid-induced stress) | [16][17] |
| Near complete at 10 µM | Primary cortical neurons (homocysteic acid-induced stress) | [14][16] |
Table 2: In Vivo Experimental Parameters
| Animal Model | Disease Model | Dosage | Administration Route | Key Findings | Reference |
| Mouse | Alzheimer's Disease (rTg4510) | 25 mg/kg daily | Intraperitoneal (i.p.) | Restored memory, reduced total tau levels | [18] |
| Mouse | Alzheimer's Disease | 25 mg/kg | Intraperitoneal (i.p.) | Reversed impaired levels of acetylated α-tubulin | [4] |
| Mouse | Parkinson's Disease | 25 mg/kg | Intraperitoneal (i.p.) | Reversed impaired levels of acetylated α-tubulin | [4] |
| Rat | Stroke (MCAO) | 25 mg/kg | Not specified | Ameliorated neuronal cell death | [19] |
| Mouse | Charcot-Marie-Tooth (Gars C201R/+) | Not specified | Not specified | Increased acetylated α-tubulin in sciatic nerve and DRGs | [20] |
| Rat | Intracerebral Hemorrhage | 25 mg/kg and 40 mg/kg | Not specified | Reduced neurological impairments and neuronal apoptosis | [1] |
| Mouse | Inflammation/Autoimmunity | 0.5 mg/kg daily | Intraperitoneal (i.p.) | Promoted Treg suppressive activity | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of Tubastatin A in neurodegenerative disease research.
In Vitro Neuroprotection Assay
This protocol is adapted from studies using primary cortical neurons to assess the neuroprotective effects of Tubastatin A against oxidative stress.[16][17]
Materials:
-
Primary cortical neurons from embryonic day 17 (E17) Sprague-Dawley rats[16]
-
Minimum Essential Medium (MEM) with supplements[16]
-
This compound (dissolved in DMSO)[15]
-
Homocysteic acid (HCA)[16]
-
Cell viability assay kit (e.g., MTT or LDH)
Procedure:
-
Isolate primary cortical neurons from the cerebral cortex of E17 rat embryos and plate them in appropriate culture vessels.
-
Allow the neurons to adhere and extend neurites for 24 hours in culture.[16]
-
Prepare serial dilutions of Tubastatin A in culture medium. A typical concentration range to test for neuroprotection is 0 to 10 µM.[15]
-
Replace the culture medium with fresh medium containing the desired concentrations of Tubastatin A and incubate for a pre-treatment period (e.g., 1-2 hours).
-
Induce oxidative stress by adding HCA to the culture medium to a final concentration of 5 mM.[16]
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.[15]
-
Assess neuronal viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
Western Blot for α-Tubulin Acetylation
This protocol outlines the steps to measure changes in α-tubulin acetylation in response to Tubastatin A treatment in cell culture or tissue homogenates.[18][20]
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells or animals with Tubastatin A as per the experimental design.
-
Harvest cells or tissues and prepare protein lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin to normalize the data.
-
Quantify the band intensities using densitometry software.[20]
In Vivo Study in an Alzheimer's Disease Mouse Model
This protocol is a general guideline based on a study using the rTg4510 mouse model of tauopathy.[18]
Animals:
-
rTg4510 transgenic mice (expressing mutant human tau) and non-transgenic littermates.[18]
Treatment:
-
Tubastatin A is dissolved in a suitable vehicle (e.g., 0.9% saline).[18]
-
Administer Tubastatin A at a dose of 25 mg/kg via daily intraperitoneal (i.p.) injections.[18]
-
A control group receives vehicle injections.
Procedure:
-
House the mice under standard laboratory conditions with ad libitum access to food and water.
-
Begin the treatment regimen at a specified age (e.g., 5-7 months).[18]
-
Perform behavioral tests to assess cognitive function (e.g., Morris water maze for spatial memory) before and after the treatment period.
-
At the end of the study, euthanize the animals and perfuse them with saline.
-
Collect the brains and dissect them into different regions (e.g., hippocampus, cortex).
-
Process the brain tissue for various analyses, including:
Conclusion
This compound is a powerful and specific tool for investigating the role of HDAC6 in the pathogenesis of neurodegenerative diseases. Its ability to modulate microtubule dynamics and axonal transport through the hyperacetylation of α-tubulin provides a clear mechanism for its neuroprotective effects observed in a variety of preclinical models. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of HDAC6 inhibition in conditions such as Alzheimer's, Parkinson's, and Huntington's diseases. As research in this area progresses, Tubastatin A will undoubtedly continue to be an invaluable compound for unraveling the complex cellular mechanisms underlying neurodegeneration and for the development of novel therapeutic strategies.
References
- 1. Selective HDAC6 inhibitor TubA offers neuroprotection after intracerebral hemorrhage via inhibiting neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of α-tubulin acetylation on microtubule structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Axonal Transport by Using Compartmentalized and Surface Micropatterned Culture of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The development prospection of HDAC inhibitors as a potential therapeutic direction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors: a novel therapeutic approach to Huntington's disease (complex mechanism of neuronal death) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. researchgate.net [researchgate.net]
Tubastatin A Hydrochloride: A Technical Guide to its Application in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubastatin A hydrochloride is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme implicated in a variety of cellular processes critical to cancer progression, including cell migration, protein degradation, and signaling.[1][2][3] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and can lead to significant side effects, Tubastatin A's specificity for HDAC6 has positioned it as a valuable tool for investigating the precise role of this enzyme in oncology and as a potential therapeutic agent, particularly in combination therapies.[4][5][6] This technical guide provides an in-depth overview of Tubastatin A's mechanism of action, its effects on various cancer cell lines, detailed experimental protocols for its use, and a summary of key quantitative data from preclinical studies.
Mechanism of Action
Tubastatin A exerts its primary effect through the potent and selective inhibition of the class IIb histone deacetylase, HDAC6.[7][8] Its selectivity is a key feature, being over 1000-fold more selective for HDAC6 than for most other HDAC isoforms, with the exception of HDAC8, against which it still maintains approximately 57-fold selectivity.[2][3] The primary substrate of HDAC6 in the cytoplasm is α-tubulin. By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin, which in turn affects microtubule dynamics, intracellular transport, and cell motility.[9][10] This targeted action allows for the dissection of HDAC6-specific functions in cancer biology.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Various | Not Specified | 15 | Cell-free assay.[2][3][7][8] |
| MDA-MB-231 | Breast Cancer | ~4000 (4 µM) | Used in combination studies.[11] |
| CAL 27 | Head and Neck Cancer | ~20000 (20 µM) | Used in combination with celecoxib.[12] |
| SACC-83 | Salivary Adenoid Cystic Carcinoma | ~20000 (20 µM) | Used in combination with celecoxib.[12] |
Note: Some studies use high micromolar concentrations, which may lead to off-target effects and reduced selectivity for HDAC6.[1][4]
Table 2: Summary of Tubastatin A's Effects on Key Cancer-Related Processes
| Process | Cancer Cell Line(s) | Observed Effect | Notes |
| Apoptosis | Glioblastoma (LN405, T98G), Breast (MDA-MB-231) | Induction of apoptosis, particularly in combination with other agents like temozolomide or palladium nanoparticles.[9][11] | Enhances temozolomide-induced apoptosis.[9] |
| Cell Proliferation | Glioblastoma (U87MG), Breast (MDA-MB-231) | Inhibition of cell proliferation.[11][13] | MDA-MB-231 cells showed a 25% decrease in viability with 4 µM Tubastatin A alone.[11] |
| Cell Migration & Invasion | Glioblastoma (LN405, T98G), Salivary Adenoid Cystic Carcinoma (SACC-83) | Reduced migration and invasion capacities.[9][12] | Synergistic inhibition when combined with celecoxib in SACC-83 cells.[12] |
| Autophagy | Glioblastoma | Modulates ubiquitination-autophagy turnover.[14][15] | Can induce autophagic cell death.[16] |
| Epithelial-Mesenchymal Transition (EMT) | Glioblastoma | Reverses EMT by decreasing mesenchymal markers.[9][10] | |
| Protein Acetylation | Glioblastoma, Urothelial Carcinoma | Notable increase in acetylated α-tubulin levels with no significant impact on histone acetylation at selective concentrations.[4][9][10] |
Key Findings in Cancer Cell Line Studies
Induction of Apoptosis and Synergistic Effects
While some studies suggest that selective HDAC6 inhibitors like Tubastatin A may have limited efficacy as single agents, their potential in combination therapies is significant.[1][4] In glioblastoma cell lines, Tubastatin A has been shown to enhance temozolomide-induced apoptosis.[9][10] This synergistic effect is partly attributed to the reversal of temozolomide-induced ER stress tolerance.[15] Similarly, in breast cancer cells, combining Tubastatin A with palladium nanoparticles resulted in a more pronounced inhibition of cell viability and a significant increase in apoptosis compared to either agent alone.[11] This combination also led to enhanced caspase-3 activity, a key executioner of apoptosis.[11] Another study demonstrated that co-treatment with the COX-2 inhibitor celecoxib synergistically induced apoptosis in head and neck cancer cells.[12]
Modulation of Autophagy
The role of Tubastatin A in autophagy is complex. Autophagy is a cellular process of degradation and recycling that can either promote cell survival or lead to cell death. HDAC6 is a key regulator of this process.[14] Tubastatin A has been shown to modulate the ubiquitination-autophagy turnover, which is involved in the clearance of misfolded proteins.[15] In some contexts, HDAC inhibitors can trigger autophagic cell death.[16] For instance, in glioblastoma, Tubastatin A treatment was associated with a reduced autophagic flux.[13] This modulation of autophagy is a critical aspect of its anti-cancer activity, especially in the context of drug resistance.[14]
Inhibition of Metastasis and Reversal of EMT
A key function of HDAC6 is the deacetylation of α-tubulin, which plays a crucial role in cell motility. By inhibiting HDAC6 and causing hyperacetylation of α-tublin, Tubastatin A can reduce the migration and invasion of cancer cells.[9] Studies in glioblastoma have demonstrated that Tubastatin A treatment reduces clonogenicity and migration capacities.[9][10] Furthermore, it has been shown to decrease the expression of mesenchymal markers, contributing to the reversal of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[9][10]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Below are detailed methodologies for key experiments commonly cited in Tubastatin A research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and any combination agents) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin, anti-HDAC6, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Follow the same initial steps as the cell viability assay in a white-walled 96-well plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a parallel viability assay.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Plate cells in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing Tubastatin A or vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Conclusion
This compound is a critical research tool for elucidating the role of HDAC6 in cancer. While its efficacy as a standalone therapeutic agent may be limited in some contexts, its high selectivity allows for a clear investigation of HDAC6-mediated pathways.[1][4] The true potential of Tubastatin A appears to lie in combination therapies, where it can synergize with other anti-cancer agents to enhance apoptosis, overcome drug resistance, and inhibit metastasis.[9][12][15] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute meaningful studies on the therapeutic potential of selective HDAC6 inhibition in oncology.
References
- 1. Selective pharmacological inhibitors of HDAC6 reveal biochemical activity but functional tolerance in cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ovid.com [ovid.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Tubastatin A, an inhibitor of HDAC6, enhances temozolomide‑induced apoptosis and reverses the malignant phenotype of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Combination of palladium nanoparticles and tubastatin-A potentiates apoptosis in human breast cancer cells: a novel therapeutic approach for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic antitumor effects of the combined treatment with an HDAC6 inhibitor and a COX-2 inhibitor through activation of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of histone deacetylase 6 by tubastatin A as an experimental therapeutic strategy against glioblastoma - White Rose Research Online [eprints.whiterose.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. A novel HDAC6 inhibitor Tubastatin A: Controls HDAC6-p97/VCP-mediated ubiquitination-autophagy turnover and reverses Temozolomide-induced ER stress-tolerance in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histone Deacetylase Inhibitor-Induced Autophagy in Tumor Cells: Implications for p53 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Tubastatin A Hydrochloride in Early-Stage Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubastatin A hydrochloride is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme primarily located in the cytoplasm that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2] Its high selectivity for HDAC6 over other HDAC isoforms, particularly the nuclear Class I HDACs, has positioned it as a valuable tool in preclinical research to probe the specific functions of HDAC6 and explore its therapeutic potential in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[2][3] This technical guide provides an in-depth overview of the early-stage research applications of this compound, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
The primary mechanism of action of Tubastatin A is the potent and selective inhibition of the catalytic activity of HDAC6.[1][2] HDAC6 is a unique member of the HDAC family, possessing two catalytic domains and primarily targeting cytoplasmic proteins for deacetylation.[4] One of the most well-characterized substrates of HDAC6 is α-tubulin, a key component of microtubules.[4][5] By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin, particularly at the lysine-40 residue.[3][5] This post-translational modification is associated with increased microtubule stability and altered microtubule dynamics, which in turn affects crucial cellular processes such as intracellular trafficking, cell migration, and cell division.[1][6]
Beyond α-tubulin, HDAC6 deacetylates other important cytoplasmic proteins, and its inhibition by Tubastatin A can therefore influence a variety of cellular functions. These include the regulation of protein degradation through the autophagy and aggresome pathways, modulation of the heat shock protein 90 (Hsp90) chaperone machinery, and control of cell-matrix adhesion and motility.[7][8] It is this multifaceted impact on cellular homeostasis that underlies the broad therapeutic potential being investigated for Tubastatin A.
Quantitative Data
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the potency and efficacy of this compound in different experimental contexts.
Table 1: In Vitro Inhibitory Activity of Tubastatin A
| Target | Assay Type | IC50 (nM) | Reference |
| HDAC6 | Cell-free enzymatic assay | 15 | [1][2][9] |
| HDAC8 | Cell-free enzymatic assay | 854 | [2] |
| Other HDAC Isoforms | Cell-free enzymatic assay | >15,000 (>1000-fold selectivity) | [1][2] |
| TNF-α Inhibition | LPS-stimulated THP-1 macrophages | 272 | [10] |
| IL-6 Inhibition | LPS-stimulated THP-1 macrophages | 712 | [10] |
| Nitric Oxide (NO) Secretion | Murine Raw 264.7 macrophages | 4200 | [10] |
Table 2: Effective Concentrations of Tubastatin A in Cell-Based Assays
| Application | Cell Line/System | Effective Concentration | Observed Effect | Reference |
| Neuroprotection | Primary cortical neurons | 5-10 µM | Protection against HCA-induced cell death | [2][3] |
| α-tubulin Hyperacetylation | Various cell lines | 2.5 µM | Preferential induction of α-tubulin hyperacetylation | [9] |
| Inhibition of Cell Proliferation | MCF-7 breast cancer cells | 15 µM (IC50) | Inhibition of cell proliferation | [11] |
| Reduction of Microtubule Dynamics | MCF-7 breast cancer cells | 15 µM | Reduced microtubule growth and shortening rates | [1] |
Table 3: In Vivo Efficacy of Tubastatin A
| Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Stroke | Rat MCAO model | 25 mg/kg, IP | Reduced brain infarction and improved functional outcomes | [12] |
| Alzheimer's Disease | Transgenic mice | 25 mg/kg, IP | Alleviated behavioral deficits and reduced tau hyperphosphorylation | [7] |
| Inflammation | Freund's complete adjuvant (FCA) induced arthritis in rats | 30 mg/kg, IP | Significant inhibition of paw volume | [10] |
| Inflammation | Collagen-induced arthritis in mice | 30 mg/kg, IP | Attenuation of clinical scores and IL-6 expression | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the early-stage research of Tubastatin A.
In Vitro Neuroprotection Assay against Homocysteic Acid (HCA)-Induced Oxidative Stress
Objective: To assess the neuroprotective effects of Tubastatin A against oxidative stress-induced neuronal cell death.
Materials:
-
Primary cortical neuron cultures (e.g., from embryonic day 17 Sprague-Dawley rats)
-
Minimum Essential Medium (MEM) supplemented with glucose, fetal calf serum, L-glutamine, and cystine
-
This compound
-
Homocysteic acid (HCA)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Plate primary cortical neurons in 96-well plates at an appropriate density.
-
After 24 hours of plating, replace the medium with fresh MEM.
-
Prepare stock solutions of Tubastatin A in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in the culture medium.
-
Pre-treat the neurons with various concentrations of Tubastatin A for a specified period (e.g., 1 hour).
-
Induce oxidative stress by adding HCA to a final concentration of 5 mM to the wells (except for the vehicle control group).
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[3][12][13]
Western Blot Analysis of Acetylated α-Tubulin
Objective: To determine the effect of Tubastatin A on the acetylation level of α-tubulin in cells.
Materials:
-
Cell line of interest (e.g., MCF-7, SH-SY5Y)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of Tubastatin A for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Prepare protein samples by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities using densitometry software and normalize the acetylated α-tubulin signal to the total α-tubulin signal.[6]
In Vivo Administration in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the therapeutic efficacy of Tubastatin A in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)
-
Wild-type littermates as controls
-
This compound
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles for intraperitoneal (IP) injection
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Equipment for tissue collection and processing
Procedure:
-
Acclimate the mice to the housing and handling conditions.
-
Prepare the Tubastatin A formulation for injection. Dissolve Tubastatin A in the vehicle to the desired concentration (e.g., 25 mg/kg).
-
Administer Tubastatin A or vehicle to the mice via daily IP injections for a specified treatment period (e.g., 4 weeks).
-
Conduct behavioral tests to assess cognitive function at the end of the treatment period.
-
Following the final behavioral test, euthanize the mice and collect brain tissue.
-
Process the brain tissue for downstream analysis, such as Western blotting for acetylated α-tubulin and phosphorylated tau, or immunohistochemistry for amyloid plaques.[5][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the research applications of Tubastatin A.
Caption: Mechanism of Tubastatin A via HDAC6 inhibition.
Caption: Tubastatin A's effect on FGF-21 signaling.
Caption: In vitro neuroprotection assay workflow.
Conclusion
This compound has emerged as a critical research tool for dissecting the complex roles of HDAC6 in cellular physiology and pathology. Its high selectivity allows for the targeted investigation of HDAC6 functions, minimizing the confounding off-target effects associated with pan-HDAC inhibitors. The data and protocols presented in this guide highlight the significant potential of Tubastatin A in preclinical studies across neurodegeneration, oncology, and immunology. As research continues to unravel the intricate signaling networks modulated by HDAC6, Tubastatin A will undoubtedly remain an indispensable molecule for advancing our understanding of these processes and for the development of novel therapeutic strategies.
References
- 1. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone western blot protocol | Abcam [abcam.com]
- 5. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selleckchem.com [selleckchem.com]
A Comprehensive Technical Guide to Tubastatin A Hydrochloride: A Chemical Probe for Elucidating HDAC6 Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Tubastatin A hydrochloride, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). It is designed to serve as a technical resource, offering detailed information on its mechanism of action, quantitative data, involvement in signaling pathways, and key experimental protocols.
Introduction: The Significance of Tubastatin A as a Research Tool
Tubastatin A is a highly selective chemical probe used to investigate the biological roles of HDAC6, a unique class IIb histone deacetylase.[1] Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and acts on non-histone proteins, making it a crucial regulator of various cellular processes.[1][2] Its involvement in microtubule dynamics, protein quality control, cell migration, and stress responses has implicated HDAC6 in the pathology of neurodegenerative diseases, cancer, and inflammatory conditions.[1][2][3]
Tubastatin A's utility as a research tool stems from its high potency and, most importantly, its selectivity for HDAC6 over other HDAC isoforms.[1][4] This specificity allows researchers to dissect the functions of HDAC6 with minimal confounding effects from the inhibition of other HDACs. This guide will delve into the quantitative aspects of its inhibitory activity, its impact on cellular pathways, and provide practical methodologies for its use in a laboratory setting.
Mechanism of Action
Tubastatin A functions as a competitive inhibitor at the active site of HDAC6. It contains a hydroxamic acid group that chelates the zinc ion essential for the catalytic activity of HDACs.[2][5] The selectivity of Tubastatin A for HDAC6 is conferred by its chemical structure, which fits optimally into the unique architecture of the HDAC6 catalytic pocket.[5]
The primary and most well-characterized substrate of HDAC6 is α-tubulin, a key component of microtubules.[2][6] HDAC6 removes acetyl groups from the lysine 40 residue of α-tubulin.[2] By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin, which is associated with increased microtubule stability and altered microtubule-dependent processes like intracellular transport.[6][7][8]
Quantitative Data: Potency, Selectivity, and Cellular Activity
The efficacy of a chemical probe is defined by its potency and selectivity. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of Tubastatin A
| Target | IC50 (nM) | Selectivity vs. HDAC6 | Reference |
| HDAC6 | 15 | - | [1][4][9][10][11] |
| HDAC1 | 16,400 | >1000-fold | |
| HDAC8 | 854 | ~57-fold | [4] |
| Other HDACs (2, 3, 4, 5, 7, 9, 10, 11) | >16,000 | >1000-fold | [4][11] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data is compiled from cell-free enzymatic assays.
Table 2: Effective Concentrations of Tubastatin A in Cellular Assays
| Cell Line/Model | Assay | Effective Concentration | Observed Effect | Reference |
| Primary Cortical Neurons | Western Blot | 2.5 µM | Preferential induction of α-tubulin hyperacetylation. | [5][9] |
| Primary Cortical Neurons | Neuroprotection Assay | 5-10 µM | Dose-dependent protection against oxidative stress-induced cell death. | [4][5][11] |
| U-87 MG (Glioblastoma) | Growth Inhibition | ~10 µM | Inhibition of cell growth. | [4] |
| U-87 MG (Glioblastoma) | Migration/Invasion Assay | ~2 µg/ml | Inhibition of migration and invasion. | [4] |
| MCF-7 (Breast Cancer) | Western Blot | 5-30 µM | 40-70% increase in acetylated tubulin. | [7] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity (MTT) | 8 µM (IC50) | 50% inhibition of cell viability after 24 hours. | [12] |
| THP-1 (Macrophages) | Cytokine Inhibition | 272 nM (IC50 for TNF-α) | Inhibition of LPS-stimulated TNF-α secretion. | [9] |
| N2a (Neuroblastoma) | α-tubulin Acetylation | EC50 mode | Dose-dependent increase in acetylated α-tubulin. | [2] |
Key Signaling Pathways and Cellular Processes Modulated by HDAC6
Tubastatin A, by inhibiting HDAC6, serves as an invaluable tool to probe the diverse signaling pathways regulated by this enzyme.
HDAC6 directly deacetylates α-tubulin, influencing the stability and dynamics of the microtubule network.[6] Hyperacetylation of microtubules, induced by Tubastatin A, is linked to enhanced binding of motor proteins like kinesin and dynein, which are crucial for axonal transport.[2] Dysregulation of this process is a hallmark of many neurodegenerative diseases.[2]
Caption: HDAC6 deacetylates α-tubulin; Tubastatin A blocks this, promoting microtubule stability.
HDAC6 plays a critical role in protein homeostasis by regulating the chaperone activity of Heat Shock Protein 90 (HSP90).[1][6] HDAC6 deacetylates HSP90, which is necessary for its function. When HSP90 is hyperacetylated due to HDAC6 inhibition by Tubastatin A, its ability to chaperone client proteins is impaired, leading to their ubiquitination and degradation via the proteasome.[13] This is a key mechanism being explored in cancer therapy.
Caption: Tubastatin A inhibits HDAC6, causing HSP90 hyperacetylation and client protein degradation.
HDAC6 is emerging as a regulator of inflammatory pathways.[14] Overexpression of HDAC6 can induce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[14] This is mediated through the regulation of Reactive Oxygen Species (ROS) and the subsequent activation of MAPK and NF-κB/AP-1 signaling pathways.[14] Tubastatin A has been shown to inhibit the secretion of TNF-α and IL-6, suggesting a role for HDAC6 inhibition in modulating inflammatory responses.[9]
References
- 1. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Combination of palladium nanoparticles and tubastatin-A potentiates apoptosis in human breast cancer cells: a novel therapeutic approach for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Overexpression of HDAC6 induces pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Recommended working concentration for Tubastatin A hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubastatin A hydrochloride is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] It exhibits over 1,000-fold selectivity for HDAC6 compared to most other HDAC isoforms, with the exception of HDAC8, against which it still maintains approximately 57- to 60-fold selectivity.[1][4] This specificity makes it a valuable tool for investigating the biological roles of HDAC6 in various cellular processes. HDAC6 is a unique, primarily cytoplasmic deacetylase that regulates the acetylation status of non-histone proteins, including its most well-known substrate, α-tubulin.[5][6] By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of these substrates, impacting processes such as microtubule dynamics, cell motility, protein degradation, and stress responses.[5][7] These application notes provide recommended working concentrations, detailed protocols for key experiments, and diagrams of associated pathways and workflows.
Quantitative Data Summary
The optimal working concentration of this compound varies depending on the application, cell type, and experimental goals. The following tables summarize key quantitative data for easy reference.
Table 1: Inhibitory Activity (IC50)
| Target | IC50 Value | Assay Type | Reference |
| HDAC6 | 15 nM | Cell-free enzymatic assay | [1][8][9][10][11] |
| HDAC8 | 854 nM (0.854 µM) | Cell-free enzymatic assay | [1][9] |
| HDAC1 | 16.4 µM | Cell-free enzymatic assay | [9][11] |
| TNF-α Release | 272 nM | LPS-stimulated THP-1 macrophages | [4] |
| IL-6 Release | 712 nM | LPS-stimulated THP-1 macrophages | [4] |
Table 2: Recommended In Vitro Working Concentrations
| Application | Cell Type | Concentration Range | Incubation Time | Reference |
| Induction of α-tubulin Hyperacetylation | Primary cortical neurons | 2.5 µM | Not specified | [1][12] |
| Neuroprotection (from oxidative stress) | Primary cortical neurons | 5 - 10 µM | 24 hours | [1][2][3] |
| Inhibition of Cell Proliferation | Various melanoma cell lines | ~500 nM | Not specified | [1] |
| Inhibition of Cell Migration/Invasion | U-87 MG (glioblastoma) | ~2 µg/mL | Not specified | [1] |
| Inhibition of AKT Phosphorylation | U-87 MG (glioblastoma) | ~10 µM | Not specified | [1] |
| T-cell Suppression | Foxp3+ T-regulatory cells | 100 ng/mL | Not specified | [1][3] |
Table 3: Recommended In Vivo Dosages
| Animal Model | Application | Dosage | Administration Route | Reference |
| Mouse | Inflammation/Autoimmunity (Colitis) | 0.5 mg/kg, daily | Intraperitoneal (i.p.) | [1] |
| Mouse | Alzheimer's Disease | Not specified | Not specified | [11] |
| Mouse | Pharmacodynamics (α-tubulin acetylation) | 10 - 20 mg/kg | Intraperitoneal (i.p.) | [6] |
Signaling Pathways and Workflows
HDAC6 Signaling Pathway
HDAC6 is a cytoplasmic enzyme that deacetylates several key non-histone proteins. Its inhibition by Tubastatin A leads to the accumulation of acetylated substrates, which in turn modulates various downstream cellular functions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. activemotif.jp [activemotif.jp]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Class II HDACs | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. exchemistry.com [exchemistry.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Tubastatin A Hydrochloride Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubastatin A hydrochloride is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm. Its main substrate is α-tubulin, a key component of microtubules.[4][5] By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin, which in turn affects microtubule stability, axonal transport, and other cellular processes like autophagy and oxidative stress response.[4][6][7] This specific mechanism of action has made Tubastatin A a valuable research tool and a potential therapeutic agent in various disease models, particularly for neurodegenerative disorders, inflammation, and some cancers.[4][5] It exhibits high selectivity for HDAC6 (IC50 ≈ 15 nM) over other HDAC isoforms, with the exception of HDAC8, against which it is approximately 57-fold selective.[1][3] However, some studies suggest that at higher concentrations, it may affect other HDACs and Sirtuins, a factor to consider in experimental design.[8][9]
Pharmacokinetics and Formulation
Understanding the pharmacokinetic profile of Tubastatin A is critical for designing effective in vivo studies. The compound has a short half-life and low oral bioavailability in mice, making intraperitoneal (IP) injection the preferred and most commonly used route of administration.[4]
Pharmacokinetic Parameters
A summary of Tubastatin A's pharmacokinetic parameters in CD1 mice is presented below. The data highlights the rapid clearance and limited oral absorption.[4]
| Parameter | IV Administration (3 mg/kg) | PO Administration (10 mg/kg) |
| t½ (h) | 0.58 | 0.81 |
| Tmax (h) | 0.08 | 0.25 |
| Cmax (ng/mL) | 1160 | 104 |
| AUC (h*ng/mL) | 513 | 103 |
| Clearance (mL/min/kg) | 97.4 | - |
| Vd (L/kg) | 4.9 | - |
| Oral Bioavailability (F%) | - | ~6% |
Formulation Protocols
Proper formulation is essential for solubility and delivery in vivo.
-
Protocol 1 (HP-β-CD Formulation): [4]
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare the vehicle solution: 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline.
-
For the final formulation, add the Tubastatin A stock solution to the vehicle, such that the final concentration of DMSO is 5%.
-
Adjust the pH with 0.5 M HCl if necessary.
-
-
Protocol 2 (PEG300/Tween80 Formulation): [10]
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).[1]
-
In a sterile tube, add 400 µL of PEG300 to 50 µL of the DMSO stock solution and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile water or saline to reach the final volume of 1 mL.
-
This formulation should be used immediately for optimal results.[1]
-
Mechanism of Action and Signaling Pathways
The therapeutic effects of Tubastatin A stem from its selective inhibition of HDAC6, which initiates several downstream cellular pathways.
Caption: Core mechanism of Tubastatin A via HDAC6 inhibition.
In models of neurodegeneration, Tubastatin A confers protection by mitigating oxidative stress. This is achieved through the modulation of key redox-regulatory proteins and heat-shock factors.[11]
Caption: Neuroprotective pathway of Tubastatin A in oxidative stress.
In osteoarthritis models, Tubastatin A ameliorates cartilage damage by activating autophagy, which helps clear damaged cellular components and reduce stress.[6]
Caption: Tubastatin A activates autophagy to protect against osteoarthritis.
Experimental Protocols
A generalized workflow for in vivo experiments provides a template for study design, from preparation to analysis.
Caption: General experimental workflow for in vivo Tubastatin A studies.
Protocol 1: Neurodegeneration Model (General)
-
Mouse Strain: C57BL/6 or specific neurodegenerative models (e.g., AD transgenic mice).[4][7]
-
Dosage and Administration: 20-25 mg/kg administered via IP injection.[4] Due to the short half-life, a regimen of two successive injections separated by 4 hours may be employed to maintain exposure.[4]
-
Duration: Dependent on the model, ranging from acute (single or few doses) to chronic (daily for several weeks).
-
Key Readouts:
-
Pharmacodynamics: Measure acetylated α-tubulin (Ac-α-tubulin) and total α-tubulin in brain cortex homogenates via Western blot 1.5 hours after the final dose to confirm target engagement.[4]
-
Efficacy: Cognitive and behavioral tests (e.g., Morris water maze, open field test).[7]
-
Biomarkers: Levels of Aβ load and hyperphosphorylated tau in brain tissue.[7]
-
Protocol 2: Inflammation/Autoimmunity Model (Colitis)
-
Mouse Strain: B6/Rag1-/- mice receiving naïve CD4+ CD45RBhi cells to induce colitis.[1][12]
-
Dosage and Administration: 0.5 mg/kg administered daily via IP injection.[1][2]
-
Duration: Treatment for 7-14 days, starting at the time of cell transfer or symptom onset.[12]
-
Key Readouts:
Protocol 3: Arthritis Model (Collagen-Induced Arthritis)
-
Mouse Strain: DBA1 mice.[5]
-
Dosage and Administration: 30 mg/kg administered daily via IP injection.[5]
-
Duration: Treatment initiated after the onset of arthritis.
-
Key Readouts:
Data Summary
Pharmacodynamic Effect of Tubastatin A
The primary biomarker for HDAC6 inhibition in vivo is the level of acetylated α-tubulin.
| Tissue | Mouse Strain | Dose & Route | Time Post-Dose | Result | Reference |
| Heart | C57BL/6 | 10 mg/kg, IP | 1 hour | Maximum level of Ac-α-tubulin reached | [4] |
| Heart | C57BL/6 | 10 mg/kg, IP | 4, 8, 24 hours | Levels decrease in a time-dependent manner | [4] |
| Brain Cortex | C57BL/6 | 20 mg/kg, IP (x2, 4h apart) | 1.5 hours | Significantly increased Ac-α-tubulin levels | [4] |
Summary of Efficacy in Preclinical Mouse Models
Tubastatin A has demonstrated therapeutic potential across a range of disease models.
| Disease Model | Mouse Strain | Dose & Route | Key Outcomes | Reference(s) |
| Alzheimer's Disease | AD Transgenic | 25 mg/kg, IP (daily) | Alleviated behavioral deficits, reduced Aβ load and tau hyperphosphorylation, improved microtubule stability.[7] | [4][7] |
| Osteoarthritis (DMM Model) | C57BL/6 | Not specified | Alleviated cartilage damage by activating autophagy, reducing oxidative stress and apoptosis.[6] | [6] |
| Inflammation / Colitis | B6/Rag1-/- | 0.5 mg/kg, IP (daily) | Promoted Treg suppressive activity, recovered body weight, reduced mucosal inflammation.[1][12] | [1][2][12] |
| Collagen-Induced Arthritis | DBA1 | 30 mg/kg, IP | Significantly attenuated clinical scores (~70%), reduced paw volume and IL-6 levels in paw tissue.[5] | [5] |
| Charcot-Marie-Tooth Disease | CMT Mouse Model | Not specified | Reversed axonal loss in peripheral neurons.[3] | [3] |
| Asthma (Allergic Airway Disease) | BALB/c | Not specified | Reduced airway inflammation, decreased IL-4 and IL-5, reduced goblet cell metaplasia and fibrosis.[13] | [13] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Class II HDACs | Tocris Bioscience [tocris.com]
- 4. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes | Aging [aging-us.com]
- 9. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HDAC6 inhibition by tubastatin A is protective against oxidative stress in a photoreceptor cell line and restores visual function in a zebrafish model of inherited blindness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. Therapeutic effects of histone deacetylase inhibitors in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting Acetylated Tubulin by Western Blot Following Tubastatin A Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection of acetylated α-tubulin in cultured cells following treatment with Tubastatin A, a selective inhibitor of Histone Deacetylase 6 (HDAC6). The provided methodology covers cell culture and treatment, protein extraction, quantification, and subsequent analysis by Western blot. This protocol is intended to guide researchers in accurately assessing the pharmacological activity of HDAC6 inhibitors and their impact on the acetylation status of α-tubulin, a key cytoskeletal protein.
Introduction
α-tubulin, a critical component of microtubules, undergoes various post-translational modifications, including acetylation of the lysine-40 residue. This modification is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDAC6, a class IIb HDAC, is the primary enzyme responsible for the deacetylation of α-tubulin in the cytoplasm.[1][2] Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which is associated with altered microtubule stability and dynamics, affecting cellular processes such as intracellular transport and cell motility.[3][4]
Tubastatin A is a potent and highly selective inhibitor of HDAC6 with an IC50 of 15 nM.[5][6] Its selectivity makes it a valuable tool for studying the specific roles of HDAC6 in cellular biology and a potential therapeutic agent in various diseases, including neurodegenerative disorders and cancer.[7][8] Western blotting is a widely used and reliable technique to detect and quantify changes in protein modifications, such as acetylation. This protocol outlines a comprehensive workflow for treating cells with Tubastatin A and subsequently analyzing the levels of acetylated α-tubulin by Western blot.
Signaling Pathway of Tubastatin A Action
Tubastatin A exerts its effect by directly inhibiting the enzymatic activity of HDAC6. This inhibition prevents the removal of acetyl groups from α-tubulin, leading to its hyperacetylation.
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: HDAC6 is a microtubule-associated deacetylase. [scholars.duke.edu]
- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytoskeleton.com [cytoskeleton.com]
- 7. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Using Tubastatin A Hydrochloride in Immunofluorescence Assays
Introduction
Tubastatin A hydrochloride is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Unlike other HDACs, which are primarily located in the nucleus and regulate histone acetylation, HDAC6 is predominantly found in the cytoplasm.[4] Its main substrate is α-tubulin, a key component of microtubules.[5] By inhibiting the deacetylase activity of HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin, particularly at the Lysine 40 residue.[4][6] This post-translational modification is associated with increased microtubule stability and altered intracellular transport.[5][6]
Immunofluorescence (IF) is a powerful technique to visualize and quantify the effects of Tubastatin A treatment on the cellular cytoskeleton. By using specific antibodies against acetylated α-tubulin, researchers can directly observe the increase in this modification, confirming the on-target activity of the compound. This application note provides a detailed protocol for using Tubastatin A in immunofluorescence assays to assess its impact on α-tubulin acetylation, a critical biomarker in research fields such as neurodegenerative diseases, oncology, and inflammatory disorders.[4][7][8]
Mechanism of Action: HDAC6 Inhibition
The primary mechanism of Tubastatin A involves the direct inhibition of the HDAC6 enzyme. This prevents the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated microtubules. This pathway is a key target in drug development for conditions where microtubule stability and axonal transport are compromised.[4][9]
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound gathered from various in vitro and cell-based assays. These values are crucial for designing experiments and interpreting results.
| Parameter | Value | Cell Line / System | Reference |
| HDAC6 IC₅₀ | 15 nM | Cell-free enzymatic assay | [1][3][10] |
| HDAC1 IC₅₀ | 16.4 µM | Cell-free enzymatic assay | [1][3] |
| HDAC8 IC₅₀ | 0.854 - 0.9 µM | Cell-free enzymatic assay | [1][3] |
| Selectivity | >1000-fold vs. most HDACs | Cell-free enzymatic assay | [1][2] |
| EC₅₀ for α-tubulin acetylation | 145 nM | N2a (mouse neuroblastoma) cells | [4] |
| Effective Concentration (α-tubulin acetylation) | 2.5 µM | Primary cortical neuron cultures | [1] |
| Effective Concentration (Neuroprotection) | 5 - 10 µM | Primary cortical neuron cultures | [1][2] |
| Effective Concentration (IF visualization) | 5 - 30 µM | MCF-7 (human breast cancer) cells | [6] |
Detailed Protocol for Immunofluorescence
This protocol provides a step-by-step guide for treating cells with Tubastatin A and performing immunofluorescence to detect changes in α-tubulin acetylation.
I. Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cells of interest (e.g., HeLa, MCF-7, SH-SY5Y) cultured on sterile glass coverslips in a multi-well plate
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies:
-
Mouse anti-acetylated α-Tubulin (Lys40)
-
Rabbit anti-α-Tubulin (for total tubulin control)
-
-
Secondary Antibodies:
-
Goat anti-Mouse IgG, Alexa Fluor™ 488 (or other green fluorophore)
-
Goat anti-Rabbit IgG, Alexa Fluor™ 568 (or other red fluorophore)
-
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS)
-
Antifade Mounting Medium
II. Stock Solution Preparation
-
Tubastatin A Stock (10 mM): Dissolve this compound powder in sterile DMSO to a final concentration of 10 mM. For example, add 268.8 µL of DMSO to 1 mg of Tubastatin A HCl (MW: 371.9 g/mol ).
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[2][11] Aqueous solutions should not be stored for more than a day.[1]
III. Experimental Procedure
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 12- or 24-well plate at a density that will result in 60-70% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Tubastatin A Treatment:
-
Prepare working solutions of Tubastatin A by diluting the 10 mM stock solution in pre-warmed complete culture medium. Recommended starting concentrations range from 1 µM to 10 µM.
-
Include a vehicle control by adding an equivalent volume of DMSO to the medium (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing Tubastatin A or the vehicle control.
-
Incubate the cells for a desired period. A 4 to 24-hour incubation is typically sufficient to observe significant changes in tubulin acetylation.[6]
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 4% PFA solution to each well to cover the coverslips.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-acetylated α-tubulin and anti-α-tubulin) in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Add DAPI solution to the coverslips and incubate for 5 minutes at room temperature in the dark.
-
Perform a final wash with PBS for 5 minutes.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Image the slides using a fluorescence or confocal microscope, using the appropriate filters for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 568 (red).
-
Experimental Workflow
The following diagram outlines the key steps of the immunofluorescence protocol after cell culture and treatment.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Class II Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]
- 4. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubastatin A, an inhibitor of HDAC6, enhances temozolomide‑induced apoptosis and reverses the malignant phenotype of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. abbexa.com [abbexa.com]
Application Notes and Protocols: In Vitro HDAC6 Inhibition Assay Using Tubastatin A Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique member of the HDAC family of enzymes, primarily located in the cytoplasm.[1][2][3] Unlike other HDACs that primarily act on nuclear histones, HDAC6's main substrates are non-histone proteins, including α-tubulin, HSP90, and cortactin.[2][4] By removing acetyl groups from these proteins, HDAC6 plays a crucial role in regulating key cellular processes such as cell motility, protein quality control, and stress responses.[1][3][5] Its involvement in various pathologies, including cancer and neurodegenerative diseases, has made it an attractive therapeutic target.[3][6][7]
Tubastatin A hydrochloride is a potent and highly selective inhibitor of HDAC6.[6][8][9][10] It exhibits significant selectivity for HDAC6 over other HDAC isoforms, making it an invaluable tool for studying the specific functions of HDAC6 and for the development of targeted therapeutics.[8][9][10] This document provides detailed protocols for an in vitro fluorometric assay to measure the inhibitory activity of this compound against HDAC6.
Principle of the Assay
The in vitro HDAC6 inhibition assay is typically a two-step fluorometric procedure.[1][11] The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue, which is linked to a fluorophore. The fluorescence of this molecule is quenched. In the first step, active HDAC6 enzyme deacetylates the substrate. In the second step, a developer solution is added that specifically recognizes the deacetylated lysine and cleaves the peptide, releasing the unquenched fluorophore.[11] The resulting fluorescence intensity is directly proportional to the deacetylase activity of HDAC6. The potency of an inhibitor, such as Tubastatin A, is determined by measuring the reduction in fluorescence in its presence.
Quantitative Data: this compound Selectivity
Tubastatin A has been extensively characterized for its potency and selectivity against a panel of HDAC isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for HDAC6.
| Target Enzyme | IC50 Value | Selectivity vs. HDAC6 |
| HDAC6 | 15 nM | - |
| HDAC1 | 16.4 µM | >1000-fold |
| HDAC8 | 854 nM | ~57-fold |
| HDAC2 | >30 µM | >2000-fold |
| HDAC3 | >30 µM | >2000-fold |
| HDAC4 | >30 µM | >2000-fold |
| HDAC5 | >30 µM | >2000-fold |
| HDAC7 | >30 µM | >2000-fold |
| HDAC10 | >30 µM | >2000-fold |
| HDAC11 | >30 µM | >2000-fold |
Data sourced from cell-free enzymatic assays.[8][10]
Visualized Pathways and Workflows
HDAC6 Mechanism of Action
Caption: Simplified pathway of α-tubulin acetylation and deacetylation by HDAC6 in the cytoplasm.
Experimental Workflow for HDAC6 Inhibition Assay
Caption: Step-by-step workflow for the in vitro fluorometric HDAC6 inhibition assay.
Experimental Protocol
This protocol is a general guideline based on commercially available fluorometric HDAC6 assay kits.[7][11][12] Users should optimize conditions based on their specific reagents and instrumentation.
Materials and Reagents
-
Recombinant Human HDAC6 Enzyme
-
This compound (to be dissolved in DMSO)
-
HDAC Assay Buffer
-
Fluorogenic HDAC6 Substrate (e.g., based on p53 residues or other acetylated peptides)[6][8]
-
Developer Solution
-
Trichostatin A (TSA) or other known HDAC inhibitor (for positive control)
-
DMSO (Vehicle control)
-
Black, flat-bottom 96-well microplate
-
Fluorimetric microplate reader capable of excitation at 350-380 nm and emission at 440-460 nm[11]
Reagent Preparation
-
Tubastatin A Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Serial Dilutions: From the stock solution, prepare a 10-point, 3-fold serial dilution series in DMSO, starting at a high concentration (e.g., 30 µM).[6][8] This will be used to generate a dose-response curve.
-
HDAC6 Enzyme Working Solution: Thaw the recombinant HDAC6 enzyme on ice. Dilute it to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically by running a titration curve to find a concentration that yields a robust signal within the linear range of the assay.
-
Substrate and Developer: Prepare according to the manufacturer's instructions. Protect from light.
Assay Procedure
-
Plate Layout: Design the plate layout to include wells for:
-
"Blank" (Assay Buffer, Substrate, Developer only)
-
"Negative Control" (Enzyme, DMSO, Substrate, Developer) - Represents 0% inhibition.
-
"Positive Control" (Enzyme, potent inhibitor like TSA, Substrate, Developer) - Represents ~100% inhibition.
-
"Test Compound" wells (Enzyme, serial dilutions of Tubastatin A, Substrate, Developer).
-
-
Reaction Setup: Add the following reagents to each well of the 96-well plate in the specified order. (Example volumes are for a 100 µL final reaction volume; adjust as needed).
-
Add 40 µL of HDAC Assay Buffer.
-
Add 10 µL of the diluted Tubastatin A solution or DMSO vehicle.
-
Add 25 µL of the diluted HDAC6 enzyme working solution.
-
Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the HDAC6 Substrate to each well.
-
Mix gently and incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.
-
-
Signal Development:
-
Stop the enzymatic reaction by adding 10 µL of Developer solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Read the fluorescence on a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence value of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of Tubastatin A: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_NegativeControl))
-
Determine IC50:
-
Plot the Percent Inhibition versus the log concentration of Tubastatin A.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of Tubastatin A that produces 50% inhibition of HDAC6 activity.
-
Troubleshooting
-
Low Signal:
-
Increase the amount of HDAC6 enzyme.
-
Increase the incubation time for the enzymatic reaction.
-
Check the expiration dates and storage conditions of all reagents.
-
-
High Background:
-
Ensure the substrate has not degraded; protect it from light and repeated freeze-thaw cycles.
-
Use a high-quality black microplate to minimize light scatter.
-
-
Poor Curve Fit:
-
Ensure accurate serial dilutions.
-
Expand the concentration range of the inhibitor to better define the top and bottom plateaus of the curve.
-
Check for compound precipitation at high concentrations.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Thiol-Based Potent and Selective HDAC6 Inhibitors Promote Tubulin Acetylation and T-Regulatory Cell Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies of Tubastatin A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubastatin A hydrochloride is a potent and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates, most notably α-tubulin.[3] Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which in turn affects microtubule stability and dynamics, intracellular transport, and other essential cellular functions. Due to its involvement in the pathophysiology of various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions, Tubastatin A has emerged as a valuable research tool and a potential therapeutic agent.[4][5]
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, along with detailed protocols for its investigation in both in vitro and in vivo settings.
Pharmacodynamic Properties
Tubastatin A is a highly selective inhibitor of HDAC6, with a reported IC50 of approximately 15 nM in cell-free assays.[1][2] It exhibits over 1000-fold selectivity against most other HDAC isoforms, with the exception of HDAC8, for which it has a 57-fold selectivity.[1][2]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| HDAC6 | 15 | Cell-free enzymatic assay | [1][2] |
| HDAC8 | 854 | Cell-free enzymatic assay | |
| HDAC1 | >16,000 | Cell-free enzymatic assay | [6] |
| HDAC10 | Potent inhibitor (qualitative) | Ligand displacement assays | [4] |
| TNF-α release | 272 | LPS-stimulated THP-1 macrophages | [5] |
| IL-6 release | 712 | LPS-stimulated THP-1 macrophages | [5] |
Mechanism of Action
The primary mechanism of action of Tubastatin A is the inhibition of the deacetylase activity of HDAC6. This leads to an accumulation of acetylated substrates, with acetylated α-tubulin being a key pharmacodynamic biomarker.[4] The hyperacetylation of α-tubulin has been shown to stabilize microtubules, enhance intracellular transport, and modulate various signaling pathways.
Pharmacokinetic Properties
Pharmacokinetic studies in mice have shown that Tubastatin A has limited brain penetration under normal physiological conditions, with a brain-to-plasma ratio of approximately 0.15.[4] However, in animal models of neurological disorders where the blood-brain barrier may be compromised, Tubastatin A has been shown to be effective when administered systemically.[4]
Table 2: Pharmacokinetic Parameters of Tubastatin A in Mice
| Parameter | Value | Dosing | Animal Model | Reference |
| Brain/Plasma Ratio | 0.15 | 3 mg/kg IV | CD1 Mice | [4] |
| Time to Max Acetylated α-tubulin (Heart) | 1 hour | 10 mg/kg IP | C57BL/6 Mice | [4] |
| Effective Dose (Neuroprotection) | 25 mg/kg IP | Daily | Alzheimer's Disease Mouse Model | [4] |
| Effective Dose (Anti-inflammatory) | 30 mg/kg IP | Daily | Collagen-Induced Arthritis Mouse Model | [5] |
Experimental Protocols
Protocol 1: In Vitro Fluorogenic HDAC6 Inhibition Assay
This protocol describes a method to determine the in vitro potency of this compound in inhibiting HDAC6 enzymatic activity using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC6 enzyme
-
This compound
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution
-
96-well white microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
Add 25 µL of diluted Tubastatin A or vehicle control to the wells of a 96-well plate.
-
Add 50 µL of diluted HDAC6 enzyme to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC6 substrate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of developer solution.
-
Incubate for an additional 10-15 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 490 nm.
-
Calculate the percent inhibition for each concentration of Tubastatin A and determine the IC50 value by non-linear regression analysis.
Protocol 2: Western Blot for Acetylated α-Tubulin
This protocol details the detection of acetylated α-tubulin in cell lysates following treatment with this compound as a measure of its intracellular target engagement.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound in mice.
Materials:
-
CD-1 or C57BL/6 mice
-
This compound
-
Vehicle for formulation (e.g., 5% DMSO in 10% HP-β-CD in saline)[4]
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Brain homogenization equipment
-
Organic solvents for extraction (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Fast mice overnight before dosing.
-
Administer this compound via the desired route (e.g., intravenous or intraperitoneal injection).
-
Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) via retro-orbital bleeding or tail vein sampling.
-
At the final time point, euthanize the mice and collect brain tissue.
-
Process blood samples to obtain plasma by centrifugation.
-
Homogenize brain tissue in an appropriate buffer.
-
Extract Tubastatin A from plasma and brain homogenates using protein precipitation with an organic solvent.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of Tubastatin A.
-
Calculate pharmacokinetic parameters such as Cmax, t1/2, and AUC using appropriate software.
Conclusion
This compound is a critical tool for studying the biological roles of HDAC6. The data and protocols presented here provide a foundation for researchers to design and execute robust pharmacokinetic and pharmacodynamic studies. Understanding the in vitro potency, in vivo efficacy, and pharmacokinetic properties of Tubastatin A is essential for its proper application in preclinical research and for advancing our knowledge of HDAC6-mediated cellular processes in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. assaygenie.com [assaygenie.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
Troubleshooting & Optimization
Tubastatin A hydrochloride solubility issues and solutions
Welcome to the technical support center for Tubastatin A hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4] Its mechanism of action involves binding to the catalytic site of HDAC6, thereby preventing the deacetylation of its substrates. A primary non-histone target of HDAC6 is α-tubulin.[5][6] Inhibition of HDAC6 by Tubastatin A leads to hyperacetylation of α-tubulin, which can affect microtubule dynamics, intracellular trafficking, and other cellular processes.[5][7] It exhibits high selectivity for HDAC6 over other HDAC isoforms, with the exception of HDAC8, against which it is significantly less potent.[1][4]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is known to have poor solubility in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[1][8] It is reported to be insoluble in water and ethanol.[1][9][10]
Q3: My this compound is not fully dissolving in DMSO. What can I do?
A3: Several factors can influence the solubility of this compound in DMSO. Here are some troubleshooting tips:
-
Use fresh, high-quality DMSO: DMSO can absorb moisture from the air, which can reduce the solubility of the compound.[1][11] Always use fresh, anhydrous DMSO.
-
Gentle Warming: Gently warming the solution can aid in dissolution. A water bath set to 37°C or even up to 50°C can be used.[1][7][12][13]
-
Sonication: Using an ultrasonic bath can help to break up any clumps of powder and facilitate dissolution.[1][7][12][13]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q4: What is the maximum concentration of this compound that I can dissolve in DMSO?
A4: The reported solubility of this compound in DMSO varies between suppliers and batches. It is always best to consult the certificate of analysis for your specific lot. However, the table below summarizes the solubility data found in the public domain.
Solubility Data
| Solvent | Reported Solubility | Source |
| DMSO | 10 mM | R&D Systems |
| DMSO | 74 mg/mL (~199 mM) | Selleck Chemicals[1] |
| DMSO | 50 mg/mL (~134 mM) | Tribioscience[8] |
| DMSO | ≥18.6 mg/mL (~50 mM) | APExBIO[12] |
| DMSO | ≥10 mg/mL (~27 mM) | Sigma-Aldrich |
| Water | Insoluble | Selleck Chemicals, BPS Bioscience[1][10] |
| Ethanol | Insoluble | Selleck Chemicals, BPS Bioscience[1][10] |
Q5: How should I prepare this compound for cell culture experiments?
A5: For cell culture experiments, a common practice is to prepare a concentrated stock solution in DMSO. This stock solution can then be diluted to the final working concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity to the cells.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
-
Problem: The compound is precipitating out of solution when diluted from a DMSO stock into an aqueous environment.
-
Cause: this compound has very low solubility in aqueous solutions. The abrupt change in solvent polarity can cause it to crash out of solution.
-
Solution:
-
Lower the final concentration: Try diluting your DMSO stock to a lower final concentration in the aqueous buffer.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions.
-
Increase the percentage of co-solvent (for in vitro assays): If your experiment allows, you might be able to use a buffer with a small percentage of a co-solvent.
-
For in vivo formulations: Specific formulations using co-solvents like PEG300 and Tween 80 are often required. An example formulation is 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O.[4] Another suggests 10% DMSO and 10% Polyethylene glycol (PEG) 400 in a solution of 40% hydroxypropyl-beta-cyclodextrin.[7]
-
Issue 2: Inconsistent experimental results.
-
Problem: Variability in the biological effect of this compound between experiments.
-
Cause: This could be due to several factors, including the stability of the compound in solution, improper storage, or issues with the initial stock solution.
-
Solution:
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot your DMSO stock solution into single-use volumes and store at -20°C or -80°C.[1][2]
-
Use freshly prepared dilutions: It is recommended to use freshly prepared dilutions of the compound for each experiment. Do not store aqueous solutions for more than a day.[10]
-
Confirm stock concentration: If possible, verify the concentration of your stock solution.
-
Ensure complete dissolution: Before making dilutions, ensure that your stock solution is completely dissolved, with no visible precipitate.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh out the desired amount of this compound powder. The molecular weight of this compound is 371.86 g/mol .
-
Calculate the volume of DMSO: To make a 10 mM stock solution, use the following formula: Volume (L) = (Mass (g) / 371.86 g/mol ) / 0.010 mol/L
-
Dissolve the compound: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Aid dissolution: If necessary, use gentle warming (37°C water bath), vortexing, and/or sonication to ensure complete dissolution.[7][12][13]
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C for long-term storage.[2] Solutions in DMSO may be stored at -20°C for up to 3 months.[8]
Protocol 2: General Protocol for In Vitro Cell Treatment
-
Thaw the stock solution: Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Prepare dilutions: Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is kept constant across all treatments (including the vehicle control) and is at a non-toxic level (e.g., ≤ 0.1%).
-
Treat cells: Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design. Working concentrations for cell-based assays are often in the low micromolar range (e.g., 2.5 µM to 10 µM).[1][12]
Visualizations
Signaling Pathway of HDAC6 Inhibition by Tubastatin A
Caption: Inhibition of HDAC6 by Tubastatin A in the cytoplasm.
Experimental Workflow for Preparing this compound for In Vitro Assays
Caption: Workflow for preparing Tubastatin A for cell culture.
Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting guide for Tubastatin A HCl solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. tribioscience.com [tribioscience.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. glpbio.com [glpbio.com]
Technical Support Center: Optimizing Tubastatin A Hydrochloride Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Tubastatin A hydrochloride for in vivo experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A typical starting dose for this compound in mice can range from 0.5 mg/kg to 25 mg/kg, administered intraperitoneally (IP). The optimal dose will depend on the specific animal model and the therapeutic indication being studied. For instance, a daily dose of 0.5 mg/kg has been used in mouse models of inflammation and autoimmunity to promote the suppressive activity of Tregs.[1][2] In contrast, doses of 10 mg/kg to 25 mg/kg have been employed in models of neurodegenerative diseases and cancer.[3][4]
Q2: What is the recommended route of administration for this compound in in vivo studies?
Intraperitoneal (IP) injection is the preferred route of administration for this compound.[3] This is because the compound has low oral bioavailability (approximately 6%) due to high efflux in the gastrointestinal tract.[3] IP administration bypasses this issue, allowing for more consistent systemic exposure.
Q3: How should I prepare this compound for in vivo administration?
A commonly used formulation for this compound is 5% DMSO in "10% HP-β-CD in saline," with the pH adjusted with 0.5 M HCl.[3] Another reported formulation is a solution of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O.[5] It is recommended to prepare the working solution fresh on the day of use.[2][6] For detailed preparation, a clear stock solution should first be made, followed by the sequential addition of co-solvents.[2][6]
Q4: What is the pharmacokinetic profile of this compound in mice?
Tubastatin A has a short half-life of less than one hour in mice and exhibits a high plasma clearance rate.[3] It has a high volume of distribution (Vss = 4.14), indicating broad tissue distribution.[3] Due to its short half-life, twice-daily administration (e.g., 20 mg/kg IP twice a day) has been used to maintain effective concentrations in brain tissue.[3]
Q5: How can I monitor the biological activity of this compound in vivo?
The most reliable pharmacodynamic (PD) biomarker for Tubastatin A activity is the level of acetylated α-tubulin.[3] Following a 10 mg/kg IP injection in mice, acetylated α-tubulin levels in the heart were found to peak at 1 hour and subsequently decrease.[3] In brain tissue, after two IP injections of 20 mg/kg separated by 4 hours, an increase in acetylated α-tubulin was measured 1.5 hours after the second injection.[3] This can be assessed by Western blotting of tissue homogenates.
Q6: Does this compound cross the blood-brain barrier (BBB)?
Tubastatin A has limited BBB permeability under normal physiological conditions.[3] However, in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where the BBB may be compromised, systemically administered Tubastatin A (e.g., 25 mg/kg IP) can reach effective concentrations in the brain.[3]
Q7: What are the potential toxicities of this compound?
Toxicological studies in rodents have shown that Tubastatin A is generally well-tolerated at therapeutic doses with minimal off-target effects.[7] However, long-term toxicity and potential immunosuppressive effects require further investigation.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no efficacy | - Inadequate dosage- Poor bioavailability- Rapid metabolism | - Perform a dose-response study to determine the optimal dose.- Ensure proper formulation and route of administration (IP is recommended).- Consider a more frequent dosing schedule (e.g., twice daily) to account for the short half-life. |
| Precipitation of the compound during formulation | - Incorrect solvent ratio- Low temperature | - Prepare the formulation by first dissolving Tubastatin A in a small amount of DMSO before adding aqueous solutions.- Gentle warming and/or sonication can aid in dissolution.[2] |
| Inconsistent results between animals | - Variability in drug administration- Differences in animal metabolism | - Ensure accurate and consistent dosing for each animal.- Use a sufficient number of animals per group to account for biological variability. |
| Difficulty in detecting changes in acetylated α-tubulin | - Suboptimal tissue collection time- Issues with Western blot protocol | - Collect tissues at the expected time of peak drug effect (e.g., 1 hour post-dose).- Optimize antibody concentrations and incubation times for the Western blot. |
Quantitative Data Summary
Table 1: In Vivo Dosages from Preclinical Studies
| Dosage | Route of Administration | Frequency | Animal Model | Reference |
| 0.5 mg/kg | IP | Daily | Mouse models of inflammation and autoimmunity | [1][2] |
| 10 mg/kg | IP | Not specified | Pharmacodynamic study in mice | [3] |
| 10 mg/kg | Not specified | Not specified | Syngeneic rat orthotopic model of cholangiocarcinoma | [4] |
| 20 mg/kg | IP | Twice daily (4h apart) | Adult male C57BL/6 mice (brain studies) | [3] |
| 25 mg/kg | IP | Not specified | Mouse models of Alzheimer's and Parkinson's disease | [3] |
| 25 mg/kg | IP | Daily for 14 days | Adoptively transferred B6/Rag1-/- mice | [8] |
Table 2: Pharmacokinetic Parameters of Tubastatin A in CD1 Mice
| Parameter | IV (3 mg/kg) | PO (30 mg/kg) | Reference |
| Half-life (t½) | < 1 hour | < 1 hour | [3] |
| Plasma Clearance (Cl) | 222 mL/min/kg | Not applicable | [3] |
| Oral Bioavailability (F) | Not applicable | ~6% | [3] |
| Volume of Distribution (Vss) | 4.14 L/kg | Not applicable | [3] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare a solution of 10% (w/v) hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline.
-
Final Formulation: On the day of injection, dilute the Tubastatin A stock solution with the HP-β-CD/saline vehicle to achieve a final concentration where the volume of DMSO is 5% of the total volume. Adjust the pH with 0.5 M HCl if necessary.
-
Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection at the desired dosage.
Assessment of α-Tubulin Acetylation by Western Blot
-
Tissue Collection: Euthanize animals at the designated time point post-injection and rapidly dissect the tissue of interest.
-
Homogenization: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the tissue lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the acetylated α-tublin signal to the total α-tubulin signal.
Visualizations
Caption: Mechanism of action of Tubastatin A.
Caption: Workflow for in vivo dose optimization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
Troubleshooting inconsistent results with Tubastatin A hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tubastatin A hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its primary mechanism of action is to block the deacetylase activity of HDAC6, leading to the hyperacetylation of its substrates. A key substrate of HDAC6 is α-tubulin, and therefore, treatment with Tubastatin A typically results in increased levels of acetylated α-tubulin.[2][3]
2. What are the common applications of this compound in research?
This compound is widely used in various research fields, including:
-
Neuroscience: Investigating neurodegenerative diseases due to its neuroprotective effects.[3][4]
-
Cancer Biology: Studying the role of HDAC6 in cell proliferation, migration, and survival.
-
Immunology and Inflammation: Exploring its anti-inflammatory properties.[1]
3. How should I dissolve and store this compound?
-
Solubility: this compound is soluble in DMSO (up to 50 mg/ml), but insoluble in water and ethanol.[1] For cell culture experiments, it is recommended to first dissolve the compound in DMSO to make a concentrated stock solution, which can then be further diluted in aqueous buffers or cell culture media.[1]
-
Storage: The powdered form should be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[5]
4. Why am I seeing inconsistent or no effect of Tubastatin A in my experiments?
Inconsistent results with Tubastatin A can arise from several factors:
-
Solubility Issues: this compound can be difficult to dissolve. Ensure it is fully dissolved in high-quality, fresh DMSO.[1] The use of moisture-absorbing DMSO can reduce its solubility.[1] Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution.
-
Improper Storage: Degradation of the compound due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to loss of activity.
-
Suboptimal Concentration: The effective concentration of Tubastatin A can vary significantly between cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Cell Line Specific Effects: Different cell lines may have varying levels of HDAC6 expression or different compensatory mechanisms, leading to different sensitivities to Tubastatin A.
-
Off-Target Effects: At higher concentrations, Tubastatin A may inhibit other HDAC isoforms (like HDAC8 and HDAC10) or even sirtuins, which could lead to unexpected or inconsistent results.[6][7]
Troubleshooting Guides
Western Blotting for Acetylated α-Tubulin
Problem: No increase or weak signal for acetylated α-tubulin after Tubastatin A treatment.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Ensure this compound has been stored correctly and prepare a fresh stock solution. |
| Insufficient Concentration | Perform a dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10 µM) to determine the optimal concentration for your cell line. |
| Inadequate Incubation Time | Optimize the incubation time. A typical starting point is 24 hours, but this may need to be adjusted. |
| Poor Antibody Quality | Use a validated antibody specific for acetylated α-tubulin. Check the antibody datasheet for recommended dilutions and protocols. |
| Low Protein Loading | Ensure sufficient total protein is loaded onto the gel. Use a loading control (e.g., total α-tubulin or GAPDH) to verify equal loading. |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining of the membrane. |
Problem: High background on the Western blot.
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inadequate Washing | Increase the number and duration of washes with TBST between antibody incubations. |
Immunofluorescence for Acetylated α-Tubulin
Problem: Weak or no fluorescent signal for acetylated α-tubulin.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fixation/Permeabilization | Test different fixation methods (e.g., methanol vs. paraformaldehyde) and permeabilization agents (e.g., Triton X-100 or saponin). |
| Antibody Penetration Issues | Ensure adequate permeabilization time to allow the antibody to reach the intracellular target. |
| Photobleaching | Minimize exposure of fluorescently labeled samples to light. Use an anti-fade mounting medium. |
| Inactive Compound/Suboptimal Treatment | Refer to the troubleshooting steps for Western blotting regarding compound activity, concentration, and incubation time. |
Cell Viability Assays (e.g., MTT, CCK-8)
Problem: Inconsistent or unexpected changes in cell viability.
| Possible Cause | Troubleshooting Steps |
| DMSO Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and consistent across all wells, including controls. |
| Off-Target Effects | At higher concentrations, Tubastatin A may have off-target effects that influence cell viability independent of HDAC6 inhibition.[6][7] Perform a dose-response curve to identify a specific concentration range. |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Run a control with the compound in cell-free media to check for direct effects on the assay reagents. |
| Time-Dependent Effects | The effect of Tubastatin A on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
Quantitative Data Summary
Table 1: IC50 Values of this compound Against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 15 | - |
| HDAC1 | >16,000 | >1000-fold |
| HDAC8 | 854 | ~57-fold |
| Other HDACs | >10,000 | >1000-fold |
Data compiled from multiple sources.[1][8]
Experimental Protocols
Protocol 1: Western Blotting for Acetylated α-Tubulin
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1-10 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total α-tubulin or another loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Immunofluorescence Staining for Acetylated α-Tubulin
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound or vehicle as described for Western blotting.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against acetylated α-tubulin diluted in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI if desired. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: A generalized experimental workflow for using this compound.
Caption: A logical flow diagram for troubleshooting inconsistent results with Tubastatin A.
Caption: The primary signaling pathway affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes | Aging [aging-us.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
How to improve the stability of Tubastatin A hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Tubastatin A hydrochloride in experimental settings. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to help ensure the stability and efficacy of your solutions.
Troubleshooting Guide
Researchers may encounter challenges with the solubility and stability of this compound. This guide provides solutions to common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in DMSO stock solution | - Use of DMSO that has absorbed moisture.- Concentration is too high. | - Use fresh, anhydrous DMSO.[1] Warming the solution up to 50°C and ultrasonication can aid in dissolution.[1]- Ensure the concentration does not exceed the recommended solubility limits (e.g., up to 100 mg/mL with warming).[1] |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of this compound.- The final concentration of DMSO in the aqueous solution is too low. | - Prepare the final working solution immediately before use.[2][3]- For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween 80 to improve solubility.[1][4] A typical formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[4][5] |
| Loss of biological activity over time | - Degradation of this compound in solution. | - Prepare fresh working solutions for each experiment.[2][3]- Store DMSO stock solutions in small aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month) to minimize freeze-thaw cycles.[1] |
| Inconsistent experimental results | - Instability of the compound in aqueous solution during the experiment.- Repeated freeze-thaw cycles of the DMSO stock solution. | - Minimize the duration of experiments where the compound is in an aqueous buffer.- Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: The solid powder should be stored at -20°C, where it is stable for at least 3 years.[1]
Q2: What is the best solvent for preparing stock solutions of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent. It is soluble up to 100 mg/mL in DMSO with gentle warming to 50°C and ultrasonication.[1] For cell culture experiments, a stock solution of 10 mM in DMSO is commonly used.[6]
Q3: How stable is this compound in DMSO stock solutions?
A: When stored properly, DMSO stock solutions are stable for up to 1 month at -20°C and up to 1 year at -80°C.[1] It is crucial to use anhydrous DMSO and to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: Can I store this compound in aqueous solutions?
A: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability.[2] Always prepare fresh working solutions from your DMSO stock immediately before use.
Q5: What is the mechanism of action of Tubastatin A?
A: Tubastatin A is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[7] HDAC6 is primarily a cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin.[8][9] By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin, which affects microtubule stability and function.[10]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the solution to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[11] Visually inspect to ensure the solution is clear and all solid has dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Preparation of Aqueous Working Solution for In Vitro Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Immediately before use, dilute the DMSO stock solution into your pre-warmed cell culture medium or aqueous buffer to the final desired concentration.
-
Ensure that the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Mix the solution thoroughly by gentle vortexing or inversion.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions.
Visualizing Key Processes
To further aid in understanding the experimental workflow and the mechanism of action of Tubastatin A, the following diagrams are provided.
Caption: Workflow for Preparing this compound Solutions.
Caption: Mechanism of Action of Tubastatin A via HDAC6 Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. This compound | Class II Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]
- 7. This compound | Class II HDACs | Tocris Bioscience [tocris.com]
- 8. embopress.org [embopress.org]
- 9. rupress.org [rupress.org]
- 10. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase 6 (HDAC6) deacetylates extracellular signal-regulated kinase 1 (ERK1) and thereby stimulates ERK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Tubastatin A Hydrochloride in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Tubastatin A hydrochloride in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to primary cells?
A1: The cytotoxicity of Tubastatin A is highly dependent on the cell type, concentration, and duration of exposure. While it is a selective inhibitor of histone deacetylase 6 (HDAC6), off-target effects at higher concentrations can lead to cytotoxicity.[1][2] In some primary cells, such as cortical neurons, Tubastatin A has been shown to be neuroprotective and not cytotoxic at concentrations up to 10 μM.[3][4] Conversely, in other cell types, higher concentrations may induce apoptosis.[1][5]
Q2: What is the mechanism of Tubastatin A-induced cytotoxicity?
A2: At high concentrations, Tubastatin A can lose its selectivity for HDAC6 and inhibit other HDAC isoforms, as well as sirtuins, leading to off-target effects that can trigger pro-apoptotic signaling pathways.[2] In some contexts, however, Tubastatin A has been observed to have anti-apoptotic effects, such as attenuating TNF-α-induced caspase-3 activation in endothelial cells.[6][7] The precise signaling pathways leading to cytotoxicity can vary between cell types but may involve the modulation of pathways such as p53, MAPK, Wnt, and Notch.[2]
Q3: What are the recommended working concentrations of Tubastatin A for primary cells?
A3: The optimal concentration should be determined empirically for each primary cell type and experimental condition. Based on published data, a concentration range of 1-10 µM is a good starting point for many primary cell types. It is crucial to perform a dose-response curve to determine the optimal concentration that provides the desired biological effect with minimal cytotoxicity.
Q4: How can I assess the cytotoxicity of Tubastatin A in my primary cell culture?
A4: Several standard cytotoxicity assays can be employed. The most common include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.[3]
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.
-
Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells.
-
Caspase Activity Assays: Measures the activation of caspases, which are key mediators of apoptosis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death observed after Tubastatin A treatment. | Concentration of Tubastatin A is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cells. Start with a low concentration (e.g., 1 µM) and titrate up. |
| Prolonged incubation time. | Optimize the incubation time. Shorter exposure times may be sufficient to achieve the desired effect without causing significant cell death. | |
| Off-target effects. | At higher concentrations, Tubastatin A can inhibit other HDACs and sirtuins. Consider using a lower concentration or a different, more selective HDAC6 inhibitor if off-target effects are suspected. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your primary cells (typically <0.1%). Run a solvent-only control. | |
| Poor cell health prior to treatment. | Ensure that your primary cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Inconsistent results between experiments. | Variation in cell density at the time of treatment. | Standardize the cell seeding density for all experiments. |
| Inaccurate drug concentration. | Prepare fresh dilutions of Tubastatin A for each experiment from a reliable stock solution. | |
| Contamination of cell culture. | Regularly check for and address any microbial contamination in your cell cultures. | |
| No observable effect of Tubastatin A. | Concentration is too low. | Increase the concentration of Tubastatin A. Confirm the activity of your Tubastatin A stock. |
| Insufficient incubation time. | Increase the incubation time to allow for the biological effects to manifest. | |
| Cell type is resistant to Tubastatin A's effects. | Confirm the expression and activity of HDAC6 in your primary cells. |
Quantitative Data Summary
| Primary Cell Type | Concentration | Observed Effect | Reference |
| Primary Cortical Neurons (rat) | Up to 10 µM | Neuroprotective; no toxicity observed. | [3][4][8] |
| Primary Chondrocytes (mouse) | Up to 100 µM (for 12h) | No significant cytotoxicity. | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 3 µM | Attenuated TNF-α-induced caspase-3 activation. | [6][7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 15 µM | Prevented hemorrhage-induced endothelial barrier dysfunction. | [10] |
| Primary T-cells (mouse) | Not specified | Used to assess HDAC6 selectivity. | [11] |
| Human Macrophages | 20 µM | Assessed for α-tubulin hyperacetylation. | [12] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound in primary cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Treatment: Prepare serial dilutions of Tubastatin A in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Tubastatin A. Include a vehicle control (medium with the same concentration of DMSO as the highest Tubastatin A concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: General Workflow for Investigating and Mitigating Cytotoxicity
This workflow outlines the steps to systematically address unexpected cytotoxicity when using Tubastatin A in primary cells.
Signaling Pathways
Tubastatin A and Apoptosis Signaling
At cytotoxic concentrations, Tubastatin A may induce apoptosis through various signaling cascades. A simplified representation of potential apoptosis induction pathways is shown below. It is important to note that the specific pathway can be cell-type dependent.
Tubastatin A's Protective Role Against TNF-α Induced Apoptosis
In specific contexts, such as in endothelial cells, Tubastatin A can exhibit protective, anti-apoptotic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. graphviz.org [graphviz.org]
- 5. selleckchem.com [selleckchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tubastatin A prevents hemorrhage-induced endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of Tubastatin A Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubastatin A hydrochloride. The focus is on addressing the challenges associated with its limited penetration of the blood-brain barrier (BBB) and providing potential solutions and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected neuroprotective effects of Tubastatin A in our wild-type animal model. What could be the reason?
A1: This is a common observation. Tubastatin A has inherently poor penetration into the central nervous system (CNS) in healthy subjects.[1] Its brain-to-plasma concentration ratio is low, primarily due to active removal by efflux pumps at the blood-brain barrier.[1] In wild-type animals with an intact BBB, a standard dosage might not be sufficient to achieve a therapeutic concentration in the brain. Efficacy in animal models of neurodegenerative diseases like Alzheimer's, Parkinson's, and stroke has been noted, which is often attributed to a compromised BBB in these pathological states, allowing for greater drug entry.[1]
Q2: What is the primary mechanism limiting Tubastatin A's entry into the brain?
A2: The principal mechanism is active efflux, a process where transporter proteins at the BBB pump the drug out of the brain and back into the bloodstream. This is indicated by Tubastatin A's high efflux ratio.[1] P-glycoprotein (P-gp) is a well-known efflux pump that limits the brain penetration of many small molecules.[2][3]
Q3: What is the recommended dosage and route of administration for in vivo CNS studies?
A3: For studying neurodegenerative disease models where the BBB may be compromised, doses around 25 mg/kg administered via intraperitoneal (IP) injection have shown efficacy.[1][4] Lower doses, such as 10 mg/kg (IP), did not show a significant increase in the target engagement marker, acetylated α-tubulin, in the brains of wild-type mice.[1] IP injection is often preferred as it bypasses potential efflux in the gastrointestinal tract.[1] Due to its short half-life, a twice-daily dosing regimen may be necessary to maintain adequate brain concentrations.[1]
Q4: How can we confirm if Tubastatin A is reaching the brain in our experiment?
A4: To confirm target engagement in the brain, you can measure the levels of acetylated α-tubulin, a direct downstream target of HDAC6, in brain tissue homogenates via Western blotting.[1] A significant increase in acetylated α-tubulin compared to vehicle-treated controls would indicate that Tubastatin A has reached its target and is active. Direct quantification of Tubastatin A concentrations in the brain and plasma using techniques like liquid chromatography-mass spectrometry (LC-MS) as part of a pharmacokinetic (PK) study is the most definitive method.[1]
Q5: Are there any strategies to improve the delivery of Tubastatin A to the brain?
A5: Yes, several strategies are being explored to enhance the CNS delivery of drugs with poor BBB penetration. While not all have been specifically validated for Tubastatin A, they represent promising avenues for investigation:
-
Nanoparticle-based delivery systems: Encapsulating Tubastatin A in nanoparticles can protect it from efflux pumps and facilitate its transport across the BBB.[2][5][6][7][8][9]
-
Co-administration with P-gp inhibitors: Using a compound that blocks the P-glycoprotein efflux pump can increase the brain concentration of co-administered drugs.[2][3]
-
Intranasal delivery: This non-invasive method can bypass the BBB and deliver drugs directly to the brain via the olfactory and trigeminal pathways.[6][9][10][11]
-
Development of brain-penetrant analogs: Synthesizing derivatives of Tubastatin A with more favorable physicochemical properties for BBB penetration is another approach.[1][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No significant increase in acetylated α-tubulin in the brain of wild-type animals. | Insufficient dose to overcome the intact BBB and efflux mechanisms. | Increase the dose of Tubastatin A (e.g., to 25 mg/kg or higher, based on tolerability studies). Consider a twice-daily dosing schedule to counteract the short half-life.[1] |
| High variability in behavioral or cellular effects between animals. | Differences in the extent of BBB disruption in disease models. | Increase the sample size to ensure statistical power. Stratify animals based on disease severity if possible. Correlate the behavioral/cellular outcomes with direct measures of BBB permeability (e.g., Evans blue extravasation) in a subset of animals. |
| Inconsistent results with oral administration. | Poor oral bioavailability due to high efflux in the gastrointestinal tract.[1] | Switch to intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and GI efflux.[1] |
| Observed efficacy does not correlate with measured brain concentrations. | High plasma protein binding, leading to low unbound (active) drug concentrations in the brain. | Measure the unbound concentration of Tubastatin A in the brain and plasma. While the total brain concentration may be low, the unbound concentration might be sufficient to engage the target, especially if the drug is highly potent.[1] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Tubastatin A in CD1 Mice
| Parameter | Intravenous (IV) | Per Oral (PO) |
| Dose | 1 mg/kg | 5 mg/kg |
| Half-life (t½) | < 1 hour | < 1 hour |
| Plasma Clearance | High | - |
| Oral Bioavailability | - | ~6% |
| Brain/Plasma Ratio | 0.15 | - |
Data synthesized from a study by Shen et al.[1]
Table 2: In Vivo Efficacy of Tubastatin A in CNS Disorder Models
| Animal Model | Dose and Administration | Key Finding |
| Alzheimer's Disease | 25 mg/kg, IP | Efficacy observed, suggesting BBB permeability under disease conditions.[1] |
| Parkinson's Disease | 25 mg/kg, IP | Efficacy observed, suggesting BBB permeability under disease conditions.[1] |
| Stroke | 25 mg/kg, IP | Efficacy observed, suggesting BBB permeability under disease conditions.[1][4] |
| Wild-type Mice | 10 mg/kg, IP | No significant increase in brain acetylated α-tubulin.[1] |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin in Brain Tissue
-
Tissue Homogenization:
-
Sacrifice mice at the desired time point after Tubastatin A or vehicle administration.
-
Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) on ice.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin) as a normalization control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
-
Visualizations
Caption: The challenge of Tubastatin A crossing the blood-brain barrier.
Caption: Strategies to overcome poor BBB penetration of Tubastatin A.
Caption: Mechanism of action of Tubastatin A via HDAC6 inhibition.
References
- 1. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [dspace.alquds.edu]
- 6. A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanomaterials as drug delivery agents for overcoming the blood-brain barrier: A comprehensive review | ADMET and DMPK [pub.iapchem.org]
- 8. An Overview of Nanotechnologies for Drug Delivery to the Brain [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation considerations for improving intranasal delivery of CNS acting therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atlasofscience.org [atlasofscience.org]
Adjusting Tubastatin A hydrochloride treatment time for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Tubastatin A hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4][5] Its selectivity for HDAC6 is over 1000-fold higher than for other HDAC isoforms, with the exception of HDAC8, for which it shows approximately 57-fold selectivity.[1][2][3][4] The primary mechanism of action involves the inhibition of the deacetylase activity of HDAC6, leading to the hyperacetylation of its substrates.[6]
Q2: What are the main downstream effects of HDAC6 inhibition by Tubastatin A?
Inhibition of HDAC6 by Tubastatin A leads to the accumulation of acetylated forms of its primary substrates, which are predominantly non-histone proteins. Key substrates include α-tubulin and the heat shock protein 90 (Hsp90).[7] Increased acetylation of α-tubulin affects microtubule stability and function, while hyperacetylation of Hsp90 can disrupt its chaperone activity, leading to the degradation of client proteins.[7][8] These effects can influence various cellular processes including cell motility, protein quality control, and signal transduction.[7][9]
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO, with solubility reported up to 100 mg/mL with warming.[1][10] It is insoluble in water and ethanol.[1][2] For long-term storage, the lyophilized powder should be stored at -20°C and is stable for at least two to three years.[2][10] Stock solutions in DMSO can be stored at -20°C for up to one to three months, though it is recommended to use them as soon as possible to prevent loss of potency.[2][10] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[1][2]
Q4: What is a typical starting concentration and treatment time for in vitro experiments?
The optimal concentration and treatment time for this compound are highly dependent on the cell type and the specific experimental endpoint. However, based on published studies, a good starting point for in vitro experiments is a concentration range of 1-10 µM for a treatment duration of 24 hours.[1][11] For instance, in neuroprotection assays, dose-dependent effects were observed starting at 5 µM, with near-complete protection at 10 µM after 24 hours of treatment.[1][3][5][11] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Troubleshooting Guide
Q5: I am not observing the expected increase in α-tubulin acetylation. What could be the issue?
-
Suboptimal Concentration/Treatment Time: The concentration of Tubastatin A or the duration of treatment may be insufficient. It is recommended to perform a dose-response (e.g., 0.1 µM to 20 µM) and a time-course (e.g., 1, 6, 12, 24 hours) experiment to determine the optimal conditions for your cell line. In some studies, maximal α-tubulin acetylation was observed as early as 1 hour after administration.[12]
-
Compound Instability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][2] Prepare fresh dilutions from a stable stock for each experiment.
-
Cellular Health: The overall health and confluency of your cells can impact their response to treatment. Ensure that cells are healthy and in the logarithmic growth phase.
-
Antibody Quality: The specificity and quality of the antibody used for detecting acetylated α-tubulin are critical. Verify the antibody's performance with appropriate positive and negative controls.
Q6: I am observing significant cytotoxicity at my desired concentration. How can I mitigate this?
-
Reduce Treatment Duration: High concentrations of Tubastatin A over extended periods can lead to cytotoxicity. Try reducing the incubation time while maintaining the desired concentration.
-
Lower Concentration: Perform a dose-response experiment to find the minimum effective concentration that elicits the desired biological effect with minimal toxicity.
-
Serum Concentration: The concentration of serum in the cell culture medium can influence cellular sensitivity to drugs. Consider if the serum concentration in your experiments is appropriate.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HDAC inhibitors. It may be necessary to use a lower concentration range for particularly sensitive cell lines.
Q7: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
-
Warming and Sonication: Gently warm the solution at 37°C or in a 50°C water bath and use ultrasonication to aid dissolution.[1][13]
-
Fresh DMSO: DMSO is hygroscopic and can absorb moisture, which reduces the solubility of Tubastatin A.[1] Use fresh, anhydrous DMSO to prepare your stock solution.
-
Storage: Ensure the stock solution is stored properly at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source(s) |
| HDAC6 IC50 | 15 nM | [1][2][3][4] |
| HDAC8 IC50 | 854 nM | [1] |
| HDAC1 IC50 | 16.4 µM | [5] |
| Effective Neuroprotective Concentration | 5-10 µM | [1][3][5][11][14] |
| Concentration for α-tubulin hyperacetylation | Starts at 2.5 µM | [15][16] |
| Concentration for histone hyperacetylation | Slight induction at 10 µM | [15][16] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Dosage | Administration Route | Application | Source(s) |
| Mouse models of inflammation and autoimmunity | 0.5 mg/kg daily | Intraperitoneal (i.p.) | Promote Treg suppressive activity | [1][3] |
| Rat orthotopic cholangiocarcinoma model | 10 mg/kg | Not specified | Reduce tumor growth | [15] |
| Rat inflammation model (Freund's complete adjuvant) | 30 mg/kg | Intraperitoneal (i.p.) | Inhibit paw volume | [15] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a DMSO stock. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same final concentration as in the treated wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X Tubastatin A solutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot Analysis of α-tubulin Acetylation
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the acetylated α-tubulin signal to the loading control.
Visualizations
Caption: Mechanism of Tubastatin A action on HDAC6 and its primary substrates.
Caption: Workflow for optimizing Tubastatin A treatment conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. exchemistry.com [exchemistry.com]
- 6. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HDAC6 - Wikipedia [en.wikipedia.org]
- 10. tribioscience.com [tribioscience.com]
- 11. abmole.com [abmole.com]
- 12. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. apexbt.com [apexbt.com]
- 15. Page loading... [wap.guidechem.com]
- 16. selleckchem.com [selleckchem.com]
Confirming HDAC6 Inhibition by Tubastatin A: A Technical Support Guide
Welcome to the technical support center for researchers utilizing Tubastatin A to study HDAC6 inhibition. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to help you confidently confirm the efficacy of Tubastatin A in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tubastatin A and how does it inhibit HDAC6?
Tubastatin A is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] It functions by binding to the catalytic domain of the HDAC6 enzyme, preventing it from deacetylating its target proteins. HDAC6 is a unique cytoplasmic deacetylase, and its primary substrate is α-tubulin.[2] Therefore, inhibition of HDAC6 by Tubastatin A leads to an accumulation of acetylated α-tubulin.
Q2: What is the IC50 of Tubastatin A for HDAC6?
Tubastatin A has a half-maximal inhibitory concentration (IC50) of approximately 15 nM for HDAC6 in cell-free assays.[1][3][4][5] It exhibits high selectivity for HDAC6 over other HDAC isoforms, with over 1000-fold selectivity against most other HDACs, except for HDAC8, where the selectivity is approximately 57-fold.[1][3][4]
Q3: What is the primary and most reliable method to confirm HDAC6 inhibition by Tubastatin A in cells?
The most widely accepted method is to measure the level of acetylated α-tubulin, a key substrate of HDAC6. A significant increase in acetylated α-tubulin following Tubastatin A treatment is a strong indicator of successful HDAC6 inhibition. This can be assessed qualitatively and quantitatively by Western blotting and immunofluorescence.
Q4: What concentration of Tubastatin A should I use in my cell culture experiments?
The optimal concentration of Tubastatin A can vary depending on the cell line and experimental conditions. However, a common starting point is in the range of 1-10 µM.[3][4] Some studies have shown α-tubulin hyperacetylation at concentrations as low as 2.5 µM in primary cortical neuron cultures.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and desired effect.
Experimental Protocols & Troubleshooting
There are three primary methods to confirm HDAC6 inhibition by Tubastatin A:
-
Western Blotting for Acetylated α-Tubulin
-
Immunofluorescence for Acetylated α-Tubulin
-
HDAC6 Activity Assay
Western Blotting for Acetylated α-Tubulin
This method allows for the quantitative assessment of the increase in acetylated α-tublin in response to Tubastatin A treatment.
Experimental Workflow
Caption: Western Blotting workflow for acetylated α-tubulin.
Detailed Protocol
-
Cell Treatment:
-
Plate your cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentration of Tubastatin A (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., anti-acetyl-α-tubulin, clone 6-11B-1) overnight at 4°C.
-
Also, probe a separate membrane or the same membrane after stripping with an antibody for total α-tubulin or a loading control (e.g., GAPDH, β-actin) to normalize the results.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
-
Quantitative Data Summary
| Treatment | Fold Increase in Acetylated α-Tubulin (Normalized) | Reference |
| Tubastatin A (in vivo, sciatic nerve) | 1.35 ± 0.29 | [7] |
| Tubastatin A (in vivo, DRGs) | 2.13 ± 0.15 | [7] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Insufficient protein loading- Low primary antibody concentration- Inefficient protein transfer | - Increase the amount of protein loaded per well.- Optimize the primary antibody concentration (try a higher concentration or longer incubation).- Confirm successful transfer by staining the membrane with Ponceau S.[6] |
| High Background | - Insufficient blocking- High antibody concentration- Inadequate washing | - Increase blocking time or change blocking agent (e.g., from milk to BSA).- Decrease the concentration of primary and/or secondary antibodies.- Increase the number and duration of wash steps.[6] |
| Non-specific Bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific primary antibody.- Ensure fresh protease inhibitors are added to the lysis buffer. |
Immunofluorescence for Acetylated α-Tubulin
This technique provides a qualitative visualization of the increase and subcellular localization of acetylated α-tubulin.
Experimental Workflow
References
Validation & Comparative
Validating the Neuroprotective Effects of Tubastatin A Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tubastatin A hydrochloride's neuroprotective performance against other histone deacetylase 6 (HDAC6) inhibitors. The information presented is supported by experimental data from various in vitro and in vivo studies, offering a comprehensive resource for evaluating its therapeutic potential in neurodegenerative diseases.
Mechanism of Action: A Targeted Approach to Neuroprotection
Tubastatin A is a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm.[1] Unlike pan-HDAC inhibitors that can have broad and sometimes toxic effects, Tubastatin A's selectivity for HDAC6 offers a more targeted therapeutic strategy.[2] The primary mechanism underlying its neuroprotective effects is the inhibition of HDAC6's deacetylase activity on non-histone protein substrates, most notably α-tubulin.[1][2]
Inhibition of HDAC6 by Tubastatin A leads to the hyperacetylation of α-tubulin.[2] This post-translational modification is crucial for microtubule stability and dynamics. Enhanced microtubule stability improves axonal transport, the process responsible for moving essential cargoes like mitochondria, neurotrophic factors, and synaptic components along the neuronal axons.[3] In many neurodegenerative diseases, axonal transport is impaired, leading to energy deficits, accumulation of toxic protein aggregates, and ultimately, neuronal death. By restoring axonal transport, Tubastatin A helps maintain neuronal homeostasis and viability.[3]
Furthermore, the neuroprotective effects of Tubastatin A have been linked to the activation of chaperone-mediated autophagy, a cellular process that clears misfolded and aggregated proteins, which are a hallmark of several neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3] Studies have also shown that Tubastatin A can reduce oxidative stress and neuroinflammation, further contributing to its neuroprotective profile.[2][3]
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound with other HDAC6 inhibitors and neuroprotective agents.
| Inhibitor | Target | IC50 (μM) | Selectivity Profile |
| Tubastatin A | HDAC6 | 0.015 [1] | >1000-fold selective for HDAC6 over all other HDAC isoforms except HDAC8 (57-fold)[2] |
| ACY-1215 (Ricolinostat) | HDAC6 | Not explicitly found in searches | Selective for HDAC6[4] |
| Tubacin | HDAC6 | 0.004 | ~350-fold selective over HDAC1[2] |
| MC1568 | Class IIa HDACs | Not explicitly found in searches | Selective for Class IIa HDACs[5] |
| Table 1: Inhibitor Specificity and Potency. This table provides a comparison of the half-maximal inhibitory concentration (IC50) and selectivity of Tubastatin A and its alternatives. |
| Experimental Model | Compound | Concentration/Dose | Key Findings | Reference |
| HCA-induced oxidative stress in primary cortical neurons | Tubastatin A | 5-10 µM | Dose-dependent neuroprotection, with near-complete protection at 10 µM. No neuronal toxicity observed when used alone. | [2] |
| Glutamate-induced excitotoxicity in rat cortical neurons | Tubastatin A | Not specified | Prevented glutamate-induced neuronal death and ameliorated mitochondrial transport deficits. | [6] |
| Hemin-induced injury in SH-SY5Y cells (in vitro ICH model) | Tubastatin A | 3 µM | Increased cell viability and reduced apoptosis. | [7] |
| 6-OHDA-induced toxicity in SH-SY5Y cells and cultured DA neurons | MC1568 | Not specified | Partially protected against 6-OHDA-induced cell death. | [5] |
| Table 2: In Vitro Neuroprotective Efficacy. This table summarizes the neuroprotective effects of Tubastatin A and alternatives in various cellular models of neuronal injury. |
| Animal Model | Compound | Dosage | Key Outcomes | Reference |
| Rat model of transient middle cerebral artery occlusion (MCAO) | Tubastatin A | 25 and 40 mg/kg | Significantly reduced infarct volume and improved functional outcomes. | [8] |
| Rat model of intracerebral hemorrhage (ICH) | Tubastatin A | 25 and 40 mg/kg | Reduced neurological impairments, brain edema, and neuronal apoptosis. | [9] |
| APP/PS1 mouse model of Alzheimer's Disease | Tubastatin A | 25 mg/kg/day | Alleviated behavioral deficits, reduced Aβ load, and decreased tau hyperphosphorylation. | [4] |
| APP/PS1 mouse model of Alzheimer's Disease | ACY-1215 | 25 mg/kg/day | Alleviated behavioral deficits, reduced Aβ load, and decreased tau hyperphosphorylation. | [4] |
| 6-OHDA rat model of Parkinson's Disease | MC1568 | 0.5 mg/kg i.p. for 7 days | Reduced forelimb akinesia and protected dopaminergic neurons. | [5] |
| Table 3: In Vivo Neuroprotective Efficacy. This table presents data from animal models of various neurological disorders, comparing the in vivo effects of Tubastatin A and other HDAC inhibitors. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Neuroprotection Assay (Homocysteic Acid-Induced Oxidative Stress)
This protocol is adapted from studies evaluating the neuroprotective effects of HDAC inhibitors against oxidative stress.
1. Cell Culture:
- Primary cortical neurons are isolated from embryonic day 17 (E17) Sprague-Dawley rat cortices.
- Cells are plated on poly-D-lysine-coated 96-well plates at a density of 5 x 10^4 cells/well.
- Cultures are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.
2. Compound Treatment and Induction of Oxidative Stress:
- After 7-10 days in vitro, the culture medium is replaced with fresh medium containing the desired concentrations of Tubastatin A or other test compounds.
- Cells are pre-incubated with the compounds for 2 hours.
- Homocysteic acid (HCA) is then added to the wells at a final concentration of 500 µM to induce oxidative stress. Control wells receive vehicle (e.g., DMSO) instead of the test compound.
3. Assessment of Neuronal Viability (MTT Assay):
- After 24 hours of HCA treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plate is incubated for 4 hours at 37°C.
- The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated) cells.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes a common model for inducing ischemic stroke to evaluate the neuroprotective effects of compounds like Tubastatin A.
1. Animal Preparation:
- Male Sprague-Dawley rats (250-300g) are used.
- Animals are anesthetized with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N2O and 30% O2.
- Body temperature is maintained at 37°C using a heating pad.
2. MCAO Procedure:
- A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
- The ECA is ligated and cut.
- A 4-0 monofilament nylon suture with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
- The suture is left in place for 90 minutes (transient MCAO).
3. Reperfusion and Drug Administration:
- After 90 minutes, the suture is withdrawn to allow reperfusion.
- Tubastatin A (e.g., 25 mg/kg) or vehicle is administered intraperitoneally (i.p.) at the time of reperfusion.
4. Assessment of Infarct Volume:
- 24 hours after MCAO, the rats are euthanized, and their brains are removed.
- The brains are sliced into 2 mm coronal sections.
- The slices are stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
- Infarcted tissue appears white, while viable tissue stains red.
- The infarct volume is quantified using image analysis software and is typically expressed as a percentage of the total hemispheric volume.[10]
Western Blot for Acetylated α-Tubulin
This protocol is used to quantify the levels of acetylated α-tubulin, a key biomarker of HDAC6 inhibition.
1. Sample Preparation:
- Cells or brain tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein concentration is determined using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Equal amounts of protein (20-30 µg) are loaded onto a 10% SDS-polyacrylamide gel.
- Proteins are separated by electrophoresis and then transferred to a PVDF membrane.
3. Immunoblotting:
- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is incubated overnight at 4°C with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer.
- A primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) is used for normalization.
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Quantification:
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The band intensities are quantified using densitometry software.
- The level of acetylated α-tubulin is normalized to the level of total α-tubulin or the housekeeping protein.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by Tubastatin A and the experimental workflows described.
Caption: Mechanism of Tubastatin A's neuroprotective action.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral administration of the Class-IIa HDAC inhibitor MC1568 partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective HDAC6 inhibitor TubA offers neuroprotection after intracerebral hemorrhage via inhibiting neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low dose L-NAME reduces infarct volume in the rat MCAO/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tubastatin A Hydrochloride's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Tubastatin A hydrochloride, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, across a range of cell lines. The data presented herein is compiled from various studies to offer a comprehensive overview of its performance, mechanism of action, and potential therapeutic applications.
Introduction to this compound
This compound is a highly selective inhibitor of HDAC6, a class IIb histone deacetylase that primarily acts on non-histone protein substrates in the cytoplasm.[1][2] Its high selectivity for HDAC6 over other HDAC isoforms makes it a valuable tool for investigating the specific roles of this enzyme in various cellular processes and a promising candidate for therapeutic development.[1][3][4] This guide explores its effects on microtubule dynamics, cell death pathways, and its potential in cancer and neurodegenerative disease models.
Mechanism of Action: Selective HDAC6 Inhibition
Tubastatin A exerts its effects by binding to the catalytic domain of HDAC6, thereby inhibiting its deacetylase activity. The primary and most well-characterized substrate of HDAC6 is α-tubulin, a key component of microtubules. Inhibition of HDAC6 by Tubastatin A leads to the hyperacetylation of α-tubulin, which in turn affects microtubule stability and dynamics.[5][6] This mechanism is central to many of its observed cellular effects, from disruption of cancer cell processes to neuroprotection.
Caption: Mechanism of this compound action.
Comparative Efficacy Across Cell Lines
The potency and effects of Tubastatin A vary significantly among different cell lines. The following tables summarize its inhibitory concentrations and impact on cell viability.
Table 1: HDAC Inhibitory Activity of Tubastatin A
| HDAC Isoform | IC50 Value | Selectivity vs. HDAC6 | Reference |
| HDAC6 | 15 nM | - | [1][2][3][7] |
| HDAC1 | 16.4 µM | ~1093-fold | [4][8] |
| HDAC8 | 854 nM | ~57-fold | [1][2] |
| Other Isoforms (2, 4, 5, 7, 9, 10, 11) | >16 µM | >1000-fold | [1][8] |
Table 2: Effects of Tubastatin A on Cell Viability in Various Cell Lines
| Cell Line | Cell Type | Effect | IC50 / GI50 | Reference |
| MDA-MB-231 | Human Breast Cancer | Cytotoxicity | ~8 µM | [9] |
| MCF-7 | Human Breast Cancer | Antiproliferative | ~15 µM | [5] |
| MOLP-8 | Multiple Myeloma | Growth Inhibition | GI50: 3.19 µM | [10] |
| U-266 | Multiple Myeloma | Growth Inhibition | GI50: 0.38 µM | [10] |
| MM1.S | Multiple Myeloma | Growth Inhibition | IC50: > 9.7 µM (compared to more potent WT161) | [11][12] |
| U-87 MG | Glioblastoma | Growth Inhibition, Migration Inhibition | ~10 µM | [1] |
| Various | Neuroblastoma | Induces Cell Death | Concentration-dependent | [13] |
| U-87 MG | Glioblastoma | Low single-agent cytotoxicity | IC50: 16.1 - 24.7 µM | [14] |
| Primary Cortical Neurons | Rat Neuronal Cells | Neuroprotection (against HCA-induced death) | Effective at 5-10 µM | [1][2][4][15] |
Cross-Validation of Cellular Effects
In Cancer Cell Lines
-
Multiple Myeloma (MM): In t(11;14) multiple myeloma cell lines like MOLP-8 and U-266, Tubastatin A induces growth inhibition.[10] Studies also show that HDAC6 inhibition can overcome resistance to proteasome inhibitors like bortezomib, suggesting a synergistic therapeutic strategy.[11][12]
-
Breast Cancer: In the MDA-MB-231 human breast cancer cell line, Tubastatin A showed a dose-dependent cytotoxic effect with an IC50 of approximately 8 µM.[9] In MCF-7 cells, it inhibits proliferation and increases microtubule stability.[5]
-
Glioblastoma (GBM): In glioma cells, Tubastatin A, in combination with temozolomide (TMZ), can overcome TMZ resistance by inducing apoptosis and modulating the unfolded protein response.[16] It helps reverse Endoplasmic Reticulum Stress-Tolerance (ERST) which is associated with TMZ resistance.[16]
-
Neuroblastoma: In high-grade neuroblastoma cell lines, inhibitors targeting HDAC6, such as Tubastatin A, can interfere with lysosomal trafficking and autophagy, sensitizing tumor cells to other cytotoxic treatments.[13]
-
Lung Cancer: While specific IC50 values for Tubastatin A in lung cancer are not detailed in the provided results, HDAC inhibitors in general are known to inhibit tumor cell proliferation and sensitize cells to therapy.[17] Some studies note that Tubastatin A may have off-target effects that need further investigation.[17]
In Neuronal and Other Non-Cancerous Cell Lines
-
Neuronal Cells: Tubastatin A demonstrates significant neuroprotective effects. In primary cortical neuron cultures, it protects against oxidative stress-induced cell death in a dose-dependent manner, starting at 5 µM.[1][4][15]
-
Chondrocytes: In mouse chondrocytes, Tubastatin A reduces oxidative stress and extracellular matrix degradation by activating autophagy.[18] This suggests a potential role in managing osteoarthritis.
-
Kidney Cells (NRK-52E): In these cells, HDAC6 inhibition with Tubastatin A leads to the nuclear translocation of Transcription Factor EB (TFEB) and attenuates programmed cell death.[2][19]
Key Cellular Processes Modulated by Tubastatin A
The inhibition of HDAC6 by Tubastatin A triggers downstream effects on several critical cellular pathways, most notably microtubule dynamics, autophagy, and apoptosis.
Caption: Experimental workflow for microtubule analysis.
Microtubule Dynamics and Stability
By increasing the acetylation of α-tubulin, Tubastatin A enhances the stability of microtubules.[5][6] This effect can be visualized by immunofluorescence, which shows a marked increase in acetylated microtubule networks within treated cells.[5] This stabilization of the microtubule network can disrupt processes that rely on dynamic microtubules, such as cell division, migration, and intracellular transport, which is particularly relevant in cancer biology.
Autophagy and Apoptosis
Tubastatin A has been shown to promote both autophagy and apoptosis.[3][20] The specific outcome often depends on the cellular context and stress levels.
-
Autophagy: In some models, like chondrocytes and glioma cells, Tubastatin A enhances autophagic flux.[16][18] This can be a pro-survival mechanism under certain stresses but can also contribute to cell death.
-
Apoptosis: In various cancer cell lines, including breast cancer and glioblastoma, Tubastatin A treatment, especially in combination with other agents, leads to the induction of apoptosis.[9][16]
Caption: Signaling pathways affected by Tubastatin A.
Comparison with Alternative HDAC Inhibitors
Tubastatin A's high selectivity for HDAC6 distinguishes it from many other HDAC inhibitors.
Table 3: Comparison of Tubastatin A with Other HDAC Inhibitors
| Inhibitor | Class/Selectivity | Key Features | Reference |
| Tubastatin A | Selective HDAC6 | Potent HDAC6 inhibition (IC50: 15 nM); >1000-fold selective over most isoforms. | [1][3] |
| Ricolinostat (ACY-1215) | Selective HDAC6 | Potent HDAC6 inhibition (IC50: 5 nM); also used in MM studies. | [3][10] |
| Tubacin | Selective HDAC6 | Another well-known selective HDAC6 inhibitor; used for comparison in MM studies. | [11][12] |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | Inhibits multiple HDACs; shows broader effects but potentially more off-target toxicity. | [14][17] |
| Panobinostat | Pan-HDAC Inhibitor | Broadly inhibits HDACs; noted for potential cardiac toxicity. | [10][17] |
| PCI-34051 | Selective HDAC8 | Highly selective for HDAC8; used to delineate specific roles of HDAC8. | [3][13] |
| Trichostatin A (TSA) | Pan-HDAC Inhibitor | Pan-inhibitor used in research to induce hyperacetylation of histones and tubulin. | [6][9] |
Experimental Protocols
Cell Viability Assay (WST-8/MTT)
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 2, 4, 8, 10, 20 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
-
Reagent Addition: Add 10 µL of WST-8 or MTT solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Acetylated α-tubulin
-
Cell Lysis: After treatment with Tubastatin A, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated-α-tubulin (e.g., 1:1000), total α-tubulin (1:1000, as a loading control), and HDAC6.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software.
Immunofluorescence for Microtubule Analysis
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with Tubastatin A or vehicle control for the desired duration (e.g., 24 hours).[5]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against acetylated-α-tubulin and total α-tubulin for 1-2 hours.
-
Secondary Antibody Incubation: Wash and incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and 594) for 1 hour in the dark.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear staining.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope.
Conclusion
This compound is a powerful and selective research tool for elucidating the functions of HDAC6. Its ability to induce hyperacetylation of α-tubulin has profound effects on microtubule stability, leading to a variety of cellular outcomes across different cell lines. In cancer models, it demonstrates anti-proliferative and pro-apoptotic activity, often synergizing with existing chemotherapies. In neuronal cells, it offers significant protection against stress-induced death. The comparative data presented in this guide underscores the context-dependent nature of its effects and highlights its therapeutic potential in oncology and neurodegenerative disorders. Further cross-validation in additional cell lines and in vivo models will continue to refine its profile as a candidate for clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. exchemistry.com [exchemistry.com]
- 5. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Combination of palladium nanoparticles and tubastatin-A potentiates apoptosis in human breast cancer cells: a novel therapeutic approach for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 inhibitors sensitize resistant t(11;14) multiple myeloma cells to a combination of bortezomib and BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. abmole.com [abmole.com]
- 16. A novel HDAC6 inhibitor Tubastatin A: Controls HDAC6-p97/VCP-mediated ubiquitination-autophagy turnover and reverses Temozolomide-induced ER stress-tolerance in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histone deacetylases modulate resistance to the therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
Navigating the Landscape of HDAC6 Inhibition: A Comparative Guide to Alternatives for Tubastatin A
For researchers and drug development professionals delving into the selective inhibition of Histone Deacetylase 6 (HDAC6), Tubastatin A has long been a cornerstone tool. However, the quest for improved potency, selectivity, and drug-like properties has spurred the development of a diverse array of alternative compounds. This guide provides an objective comparison of prominent HDAC6 inhibitors, supported by experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways to aid in the selection of the most suitable tool for your research needs.
Unveiling the Contenders: A Quantitative Comparison
The efficacy and selectivity of an HDAC6 inhibitor are paramount for targeted research and therapeutic development. The following tables summarize the in vitro potency (IC50) of Tubastatin A and its key alternatives against HDAC6 and other HDAC isoforms, offering a clear comparative overview.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| Tubastatin A | 15[1] | >1000[1][2] | - | - | - | >66 |
| Ricolinostat (ACY-1215) | 5[3][4] | 58[3] | 48[3] | 51[3] | 100[5] | ~11.6 |
| Citarinostat (ACY-241) | 2.6[6][7] | 35[7] | 45[7] | 46[6][7] | 137[7] | ~13.5 |
| ACY-738 | 1.7[8][9] | 94[8] | 128[8] | 218[8] | - | ~55 |
| Nexturastat A | 5[10] | 3000 | 6900 | 6650 | - | 600 |
| Tubacin | 4[2] | ~1400 | - | - | - | ~350 |
Table 1: In Vitro Inhibitory Potency and Selectivity of HDAC6 Inhibitors. This table provides a side-by-side comparison of the half-maximal inhibitory concentration (IC50) of various compounds against HDAC6 and other class I and IIb HDAC isoforms. The selectivity ratio of HDAC1 IC50 to HDAC6 IC50 is also presented to highlight the specificity of each inhibitor.
The Cellular Impact: Assessing Target Engagement
Beyond enzymatic inhibition, the ability of a compound to engage its target within a cellular context is a critical measure of its utility. The hyperacetylation of α-tubulin, a primary substrate of HDAC6, serves as a reliable biomarker for target engagement.
| Compound | Cell Line | Tubulin Acetylation EC50 (nM) |
| Tubastatin A | N2a | 145[11] |
| Ricolinostat (ACY-1215) | Various | - |
| Citarinostat (ACY-241) | A2780 | ~300 (induces hyperacetylation)[6] |
| ACY-738 | HCT-116 | ~800 (induces tubulin acetylation)[11] |
| Nexturastat A | B16 | Induces hyperacetylation at nanomolar concentrations[12] |
Table 2: Cellular Activity of HDAC6 Inhibitors. This table summarizes the effective concentration (EC50) or observed effect of the inhibitors on the acetylation of α-tubulin in various cell lines.
Behind the Data: Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
In Vitro HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the purified HDAC enzyme to each well, except for the negative control wells.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction by adding the developer solution. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent group, and a potent HDAC inhibitor to prevent further deacetylation.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Tubulin Acetylation
This technique is used to detect the level of acetylated α-tubulin in cells treated with HDAC6 inhibitors, providing a measure of target engagement in a cellular context.
Materials:
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 24 hours).
-
Lyse the cells using lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in tubulin acetylation.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the biological context of HDAC6 inhibition is crucial for experimental design and data interpretation. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: HDAC6 Signaling Pathway and Points of Inhibition.
Caption: General Workflow for HDAC6 Inhibitor Evaluation.
Concluding Remarks
The landscape of HDAC6 inhibitors is continually evolving, offering researchers a growing toolkit to dissect the multifaceted roles of this enzyme in health and disease. While Tubastatin A remains a valuable and widely used tool, alternatives such as Ricolinostat, Citarinostat, and Nexturastat A present distinct profiles of potency and selectivity that may be advantageous for specific applications. The data and protocols presented in this guide are intended to empower researchers to make informed decisions when selecting an HDAC6 inhibitor, ultimately advancing our understanding of its biological functions and therapeutic potential. It is important to note that the in vivo efficacy and pharmacokinetic properties of these compounds can vary, and further investigation is often required for translational studies.
References
- 1. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Tubastatin A and Ricolinostat
A Comprehensive Guide for Researchers in Drug Development
In the landscape of epigenetic research, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins. Among the armamentarium of selective HDAC6 inhibitors, Tubastatin A and Ricolinostat are two of the most extensively studied compounds. This guide provides a detailed, data-driven comparison of their performance, supported by experimental evidence to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Executive Summary
Both Tubastatin A and Ricolinostat are potent and selective inhibitors of HDAC6, operating through a hydroxamic acid moiety that chelates the zinc ion in the enzyme's active site. Their primary mechanism of action involves the inhibition of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin. This, in turn, affects microtubule dynamics, protein trafficking, and other cellular processes.
While both compounds are highly valuable for preclinical research, a key differentiator lies in their clinical trajectory. Ricolinostat has advanced into clinical trials for various indications, including multiple myeloma and painful diabetic peripheral neuropathy.[1][2][3][4][5] In contrast, Tubastatin A, despite its extensive use in preclinical models, has not progressed to clinical trials, largely due to its poor oral bioavailability.[1]
Mechanism of Action and Signaling Pathways
The inhibition of HDAC6 by Tubastatin A and Ricolinostat instigates a cascade of downstream effects by modulating the acetylation status of key cytoplasmic proteins. This influences several signaling pathways crucial for cell growth, survival, and inflammation.
In Vitro Performance: A Quantitative Comparison
The following tables summarize the in vitro potency and selectivity of Tubastatin A and Ricolinostat based on reported IC50 values.
Table 1: HDAC Isoform Selectivity (IC50 in nM)
| Compound | HDAC6 | HDAC1 | HDAC2 | HDAC3 | HDAC8 | HDAC10 | Selectivity (HDAC1/HDAC6) |
| Tubastatin A | 15[1] | >15,000 | - | - | 855 | Potent inhibitor | >1000 |
| Ricolinostat | 5[1] | 58 | 48 | 51 | - | - | ~12 |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result |
| Tubastatin A | Myeloma | Cytotoxicity | Apoptosis | Synergistic with bortezomib and carfilzomib[1] |
| Lymphoma | Clonogenic Assay | Colony Formation | Suppressed | |
| Ricolinostat | Myeloma | Cell Growth | Inhibition | Dose-dependent inhibition[1] |
| Lymphoma (NHL) | Cell Viability (MTT) | IC50 | 1.51 to 8.65 µM | |
| Lymphoma (DLBCL, MCL) | Apoptosis | Induction | Synergistic with carfilzomib[1] |
In Vivo Experimental Data
Both inhibitors have demonstrated efficacy in various preclinical animal models.
Table 3: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Disease | Dosing Regimen | Key Findings |
| Tubastatin A | Freund's complete adjuvant (FCA) induced inflammation | Inflammation | 30 mg/kg i.p. | Significant inhibition of paw volume[6] |
| Collagen-induced arthritis (DBA1 mouse) | Arthritis | 30 mg/kg i.p. | ~70% attenuation of clinical scores[6] | |
| Ricolinostat | Mantle Cell Lymphoma (MCL) xenograft | Cancer | Not specified | Suppressed tumor growth and increased survival (with carfilzomib)[1] |
| Diffuse Large B-cell Lymphoma (DLBCL) xenograft | Cancer | 50 mg/kg | ~87% inhibition of tumor growth (with crizotinib)[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of published findings. Below are representative protocols for key experiments.
HDAC Activity Assay (Fluorometric)
This protocol provides a general framework for assessing the enzymatic inhibition of HDAC6.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human HDAC6 enzyme, fluorogenic HDAC6 substrate, and a dilution series of Tubastatin A and Ricolinostat.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the HDAC6 enzyme to wells containing either the vehicle control or varying concentrations of the inhibitors. Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Development: Stop the reaction by adding a developer solution, which also generates the fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Acetylated α-Tubulin
This method is used to assess the pharmacodynamic effect of HDAC6 inhibition in cells.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of Tubastatin A, Ricolinostat, or vehicle control for a specified duration.
-
Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total α-tubulin or a housekeeping protein like GAPDH.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Tubastatin A or Ricolinostat and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Conclusion
Tubastatin A and Ricolinostat are both highly effective and selective HDAC6 inhibitors that serve as indispensable tools in preclinical research. Tubastatin A exhibits exceptional selectivity for HDAC6 over class I HDACs, making it an excellent choice for in vitro and in vivo studies focused on elucidating the specific roles of HDAC6. Ricolinostat, while also highly potent, shows a slightly broader selectivity profile but has the significant advantage of having been evaluated in human clinical trials, providing a translational bridge for research findings. The choice between these two inhibitors will ultimately depend on the specific research question, the desired selectivity profile, and the potential for clinical relevance.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase I/II, Open-Label, Multicenter Study of (Ricolinostat) ACY 1215 in Combination with Lenalidomide and Dexamethasone for the Treatment of Relapsed or Relapsed/Refractory Multiple Myeloma | Dana-Farber Cancer Institute [dana-farber.org]
- 4. A randomized, double-blind, placebo-controlled study of histone deacetylase type 6 inhibition for the treatment of painful diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
Tubastatin A Hydrochloride: A Comparative Guide to its HDAC6 Specificity
For researchers in drug discovery and development, the precise selection of tool compounds is paramount. This guide provides a detailed comparison of Tubastatin A hydrochloride with other common histone deacetylase (HDAC) inhibitors, focusing on its specificity for HDAC6. The information presented is supported by experimental data to aid in making informed decisions for your research.
Introduction to Tubastatin A and HDAC6
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the Class IIb family of HDACs. It plays a crucial role in various cellular processes, including cell motility, protein quality control, and microtubule dynamics, primarily by deacetylating non-histone proteins such as α-tubulin, Hsp90, and cortactin. Given its role in diseases like cancer and neurodegenerative disorders, HDAC6 has emerged as a significant therapeutic target.
This compound is a potent and highly selective inhibitor of HDAC6.[1][2][3][4] Its specificity is a key advantage, minimizing off-target effects that can complicate experimental interpretation and therapeutic applications.
Comparative Analysis of HDAC Inhibitor Specificity
The following table summarizes the inhibitory activity (IC50 values) of this compound and other widely used HDAC inhibitors against a panel of HDAC isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | Class I | Class IIa | Class IIb | Class IV |
| HDAC1 | HDAC2 | HDAC3 | HDAC4 | |
| Tubastatin A | >10,000 nM[5] | - | >10,000 nM | >10,000 nM |
| Vorinostat (SAHA) | 10 nM[6][7] | - | 20 nM[6][7] | - |
| Panobinostat (LBH589) | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor[8] |
| Trichostatin A (TSA) | 4.99 nM[9] | - | 5.21 nM[9] | 27.6 nM[9] |
Key Observations:
-
Tubastatin A demonstrates remarkable selectivity for HDAC6, with an IC50 value in the low nanomolar range.[1][2][3][4] It is over 1000-fold more selective for HDAC6 than for Class I HDACs.[1][2][5] While it shows some activity against HDAC8, it is still significantly more potent against HDAC6.[1][2][3] Some studies suggest that at higher concentrations, Tubastatin A may also affect other HDACs and sirtuins.[4]
-
Vorinostat (SAHA) is a pan-HDAC inhibitor, showing potent inhibition of Class I and II HDACs.[6][7][10]
-
Panobinostat (LBH589) is also a potent pan-HDAC inhibitor, with activity against Class I, II, and IV HDACs.[8]
-
Trichostatin A (TSA) is a potent inhibitor of Class I and II HDACs, but with less selectivity compared to Tubastatin A.[9][11][12]
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
This protocol is a representative method for determining the IC50 values of HDAC inhibitors.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (e.g., Tubastatin A) dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer)
-
Trichostatin A or SAHA (as a stop reagent)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the HDAC inhibitor in DMSO.
-
In the wells of a 96-well plate, add the assay buffer, the HDAC inhibitor dilution (or DMSO for control), and the recombinant HDAC enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution containing an excess of a broad-spectrum HDAC inhibitor like Trichostatin A.
-
Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Acetylated α-Tubulin
This cellular assay confirms the target engagement of HDAC6 inhibitors by measuring the acetylation status of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
HDAC inhibitor (e.g., Tubastatin A)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the HDAC inhibitor or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Visualizing the Impact of HDAC6 Inhibition
The following diagrams illustrate the experimental workflow and the central signaling pathway affected by HDAC6 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. exchemistry.com [exchemistry.com]
- 6. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichostatin A | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Trichostatin A |TSA | HDAC inhibitor | Hello Bio [hellobio.com]
- 12. Trichostatin A - Wikipedia [en.wikipedia.org]
Reproducibility of Published Data on Tubastatin A Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the publicly available data on Tubastatin A hydrochloride, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows, this document aims to facilitate the objective assessment and reproduction of previously published findings.
Mechanism of Action and Selectivity
This compound is widely characterized as a potent inhibitor of HDAC6.[1][2][3][4] In cell-free assays, its half-maximal inhibitory concentration (IC50) is consistently reported to be approximately 15 nM.[1][2][3][4] The selectivity of this compound is a key feature, with studies indicating it is over 1000-fold more selective for HDAC6 compared to most other HDAC isoforms.[1][2][3][4] A notable exception is HDAC8, against which this compound exhibits a 57-fold higher selectivity.[1][2][3][4] Emerging evidence also suggests that Tubastatin A can inhibit HDAC10.[2][4][5][6]
The primary mechanism of action involves the binding of the hydroxamic acid group of Tubastatin A to the zinc ion within the active site of the HDAC6 enzyme, thereby inhibiting its deacetylase activity.[6][7] A major downstream effect of HDAC6 inhibition by Tubastatin A is the hyperacetylation of its primary cytosolic substrate, α-tubulin.[2][6][8] This event is often used as a biomarker for target engagement in experimental settings.[6]
Comparative Efficacy and Cellular Effects
The biological effects of this compound have been documented across a variety of in vitro and in vivo models, demonstrating its potential in diverse therapeutic areas, including neurodegenerative diseases, inflammation, and cancer.[6][9]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies, providing a basis for comparing the efficacy of this compound across different experimental contexts.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| HDAC6 | Cell-free | 15 | [1][2][3][4] |
| HDAC8 | Cell-free | 854 | [1] |
| Other HDACs | Cell-free | >15,000 | [1] |
Table 2: Cellular Effects of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| NRK-52E | Immunoblotting | Dose-dependent | Increased acetylated α-tubulin | [2] |
| Primary cortical neurons | Neuroprotection Assay | 5-10 µM | Protection against HCA-induced cell death | [1][4][10] |
| T-regulatory cells (Tregs) | Proliferation Assay | 100 ng/mL | Increased suppression of T cell proliferation | [1][4] |
| 661W (photoreceptor-like) | Cell Viability | 10 µM | Promoted cell survival after oxidative stress | [8] |
| Mouse Chondrocytes | Cell Viability | 50 µM | Reversed decrease in cell viability under oxidative stress | [9] |
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
HDAC Enzyme Inhibition Assay
This protocol outlines a typical in vitro assay to determine the IC50 of this compound against various HDAC isoforms.
-
Enzyme and Substrate Preparation : Recombinant human HDAC enzymes and their corresponding fluorogenic peptide substrates are prepared. For HDACs 1, 2, 3, 6, 10, and 11, a common substrate is a fluorogenic peptide from p53 residues 379-382 (RHKKAc). For HDAC8, a diacyl peptide (RHKAcKAc) is often used. For HDACs 4, 5, 7, and 9, an Acetyl-Lys (trifluoroacetyl)-AMC substrate can be utilized.[1][11][12]
-
Compound Dilution : this compound is dissolved in DMSO to create a stock solution, which is then serially diluted (e.g., 3-fold dilutions starting from 30 µM).[1][11][12]
-
Assay Reaction : The diluted compound is incubated with the specific HDAC enzyme in an assay buffer.
-
Substrate Addition : The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Signal Detection : After a set incubation period, a developer is added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a plate reader.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve.[11]
Cellular α-Tubulin Acetylation Assay (Immunoblotting)
This protocol describes the assessment of α-tubulin acetylation in cells treated with this compound.
-
Cell Culture and Treatment : Cells of interest (e.g., NRK-52E, 661W) are cultured to a suitable confluency and then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[8]
-
Cell Lysis : After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation : The membrane is blocked and then incubated with a primary antibody specific for acetylated α-tubulin. A primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection : The membrane is incubated with a suitable HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification : The intensity of the bands is quantified using densitometry software, and the level of acetylated α-tubulin is normalized to the loading control.
Neuroprotection Assay (MTT Assay)
This protocol details a method to evaluate the neuroprotective effects of this compound against oxidative stress.
-
Cell Culture : Primary cortical neurons are cultured in appropriate media.[10]
-
Induction of Oxidative Stress : Oxidative stress is induced by adding an agent like homocysteic acid (HCA) to the culture medium.[10]
-
Treatment : Cells are co-treated with the stress-inducing agent and various concentrations of this compound.[10]
-
MTT Incubation : After the treatment period (e.g., 24 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the control (untreated) cells.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and experimental evaluation.
Caption: Mechanism of Tubastatin A on α-tubulin acetylation.
Caption: Experimental workflow for Western blot analysis.
Caption: Logic of Tubastatin A's neuroprotective effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-Based Potent and Selective HDAC6 Inhibitors Promote Tubulin Acetylation and T-Regulatory Cell Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 inhibition by tubastatin A is protective against oxidative stress in a photoreceptor cell line and restores visual function in a zebrafish model of inherited blindness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
